(1-Methyl-1H-pyrrol-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBARJYVAPZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379889 | |
| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69807-81-4 | |
| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-pyrrol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Methyl-1H-pyrrol-2-yl)methanamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-pyrrol-2-yl)methanamine is a heterocyclic amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a methylated pyrrole ring linked to a methanamine group, imparts unique chemical properties that make it a subject of interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Structure and Identification
The fundamental structure of this compound consists of a five-membered aromatic pyrrole ring where the nitrogen atom is substituted with a methyl group, and a methanamine group is attached to the second carbon of the pyrrole ring.
Structural Identifiers
A summary of the key structural identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | (1-methylpyrrol-2-yl)methanamine[1] |
| SMILES | CN1C=CC=C1CN[1][2] |
| InChI | InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3[1][2] |
| InChIKey | GGCBARJYVAPZJQ-UHFFFAOYSA-N[1][2] |
| CAS Number | 69807-81-4[1][3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H10N2 | [1][2] |
| Molecular Weight | 110.16 g/mol | [1] |
| Monoisotopic Mass | 110.0844 Da | [2] |
| Physical State | Viscous liquid | [3] |
| Color | Yellow | [3] |
| XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 31 Ų | [1] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding aldehyde.
General Experimental Protocol: Reductive Amination
A general protocol for the synthesis of this compound from 1-methyl-1H-pyrrole-2-carbaldehyde is outlined below. This method is a common and versatile way to produce primary amines from aldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent such as methanol.
-
Amine Source: Add an ammonia source, such as ammonium hydroxide or a solution of ammonia in methanol, to the reaction mixture.
-
Formation of Imine: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Reduction: To the solution containing the imine, add a reducing agent like sodium borohydride in portions. The reaction should be kept cool, typically in an ice bath, to control the reaction rate.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Biological Activity and Potential Applications
Derivatives of this compound have garnered attention in medicinal chemistry due to their potential biological activities.
Serotonin Transporter (SERT) Inhibition
Research has indicated that certain derivatives of this compound have been explored as potential inhibitors of the serotonin transporter (SERT).[5] SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism of action for many antidepressant medications used to treat mood disorders.[5] The N-methylation on the pyrrole ring can enhance the lipophilicity of the molecule, which may influence its biological activity and ability to cross the blood-brain barrier.[5]
Safety and Handling
This compound is classified as a substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Conclusion
This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. Its distinct structure and reactivity make it a valuable precursor for more complex molecules. The exploration of its derivatives as potential SERT inhibitors highlights its relevance in drug discovery, particularly in the area of neuroscience. Researchers and professionals working with this compound should be well-versed in its chemical properties and adhere to strict safety protocols. Further investigation into the biological activities of this compound and its analogues is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C6H10N2 | CID 2776207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H10N2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CAS#:69807-81-4 | Chemsrc [chemsrc.com]
- 4. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from N-methylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two primary synthetic routes for the preparation of (1-Methyl-1H-pyrrol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available N-methylpyrrole. The described pathways are the Vilsmeier-Haack formylation followed by reductive amination, and an alternative route involving cyanation and subsequent reduction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in the practical application of these methods.
Executive Summary
This compound is a key intermediate in the synthesis of various biologically active compounds. This guide outlines two effective synthetic strategies for its preparation from N-methylpyrrole.
Route 1 involves the initial formylation of N-methylpyrrole via the Vilsmeier-Haack reaction to produce 1-methyl-1H-pyrrole-2-carbaldehyde. This intermediate is then converted to the target primary amine through reductive amination.
Route 2 presents an alternative pathway involving the conversion of the intermediate aldehyde to an oxime, followed by dehydration to 1-methyl-1H-pyrrole-2-carbonitrile. The nitrile is then reduced to afford the desired this compound.
Both routes offer viable methods for the synthesis of the target compound, with the choice of route depending on reagent availability, scalability, and desired purity. This guide provides the necessary data and procedural details to enable researchers to select and implement the most suitable method for their specific needs.
Route 1: Vilsmeier-Haack Formylation and Reductive Amination
This two-step synthesis is a common and effective method for the preparation of this compound from N-methylpyrrole.
Step 1: Vilsmeier-Haack Formylation of N-Methylpyrrole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this step, N-methylpyrrole is reacted with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 1-methyl-1H-pyrrole-2-carbaldehyde.[4]
Experimental Protocol:
A detailed protocol adapted from the formylation of pyrrole is as follows:[4]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 1.1 moles of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 1.1 moles of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.
-
Remove the ice bath and stir the mixture for an additional 15 minutes.
-
Replace the ice bath and add 250 mL of ethylene dichloride.
-
Once the internal temperature is below 5 °C, add a solution of 1.0 mole of N-methylpyrrole in 250 mL of ethylene dichloride dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25–30 °C and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 L of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
After cooling, separate the organic layer and extract the aqueous phase with ether.
-
Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.
-
Remove the solvents by distillation and purify the residue by vacuum distillation to obtain 1-methyl-1H-pyrrole-2-carbaldehyde.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | N-Methylpyrrole | |
| Product | 1-Methyl-1H-pyrrole-2-carbaldehyde | [5][6] |
| Molecular Formula | C₆H₇NO | [5] |
| Molecular Weight | 109.13 g/mol | [6] |
| Typical Yield | 78-79% (based on pyrrole) | [4] |
| Boiling Point | 87-90 °C at 22 mmHg | [6] |
| Appearance | Clear orange to dark red liquid | [6] |
Step 2: Reductive Amination of 1-Methyl-1H-pyrrole-2-carbaldehyde
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] In this step, 1-methyl-1H-pyrrole-2-carbaldehyde is reacted with an amine source, typically ammonia, in the presence of a reducing agent to form the primary amine.
Experimental Protocol (using Sodium Borohydride):
A general procedure for reductive amination using sodium borohydride is as follows:[9]
-
Dissolve 10 mmol of 1-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.
-
Stir the mixture at room temperature for a specified time to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 12 mmol of sodium borohydride (NaBH₄) in portions, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-Methyl-1H-pyrrole-2-carbaldehyde |
| Product | This compound |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Typical Yield | Varies depending on specific conditions |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Amine Source | Ammonia or Ammonium Acetate |
Route 2: Synthesis via Nitrile Intermediate
This alternative route provides another viable pathway to this compound, proceeding through an oxime and a nitrile intermediate.
Step 1: Oximation of 1-Methyl-1H-pyrrole-2-carbaldehyde
The aldehyde intermediate from Route 1 is first converted to its corresponding oxime.
Experimental Protocol:
A procedure analogous to the synthesis of 1-ethylpyrrole-2-carbaldehyde oxime is as follows:[10]
-
Mix 60 mmol of 1-methyl-1H-pyrrole-2-carbaldehyde, 69 mmol of hydroxylamine hydrochloride, and 69 mmol of sodium acetate trihydrate in 30 mL of water.
-
Stir the mixture at room temperature for 20 minutes.
-
Allow the mixture to stand in a cool place overnight.
-
Collect the precipitated oxime by filtration and dry the solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Methyl-1H-pyrrole-2-carbaldehyde | |
| Product | 1-Methyl-1H-pyrrole-2-carbaldehyde oxime | [11][12] |
| Molecular Formula | C₆H₈N₂O | [11] |
| Molecular Weight | 124.14 g/mol | [11] |
| Typical Yield | High (often quantitative) |
Step 2: Dehydration of Oxime to 1-Methyl-1H-pyrrole-2-carbonitrile
The oxime is then dehydrated to form the corresponding nitrile.
Experimental Protocol:
Following the procedure for the ethyl analog:[10]
-
Reflux the dried 1-methyl-1H-pyrrole-2-carbaldehyde oxime in 25 mL of acetic anhydride for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice water and stir for 2 hours.
-
Neutralize the solution with sodium carbonate.
-
Extract the product with ether.
-
Dry the combined ether layers over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by vacuum distillation to yield 1-methyl-1H-pyrrole-2-carbonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Methyl-1H-pyrrole-2-carbaldehyde oxime | |
| Product | 1-Methyl-1H-pyrrole-2-carbonitrile | |
| Molecular Formula | C₆H₆N₂ | |
| Molecular Weight | 106.13 g/mol | |
| Typical Yield | ~73% (based on 1-ethylpyrrole-2-carbaldehyde) | [10] |
Step 3: Reduction of 1-Methyl-1H-pyrrole-2-carbonitrile
The final step involves the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[13]
Experimental Protocol (using Lithium Aluminum Hydride):
A general procedure for the reduction of nitriles with LiAlH₄ is as follows:[14]
-
In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a molar excess of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve the 1-methyl-1H-pyrrole-2-carbonitrile in the same dry solvent.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent.
-
Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting amine by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-Methyl-1H-pyrrole-2-carbonitrile |
| Product | This compound |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Typical Yield | High (often >80%) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of this compound from N-methylpyrrole. Route 1, employing a Vilsmeier-Haack formylation followed by reductive amination, is a direct and efficient method. Route 2, proceeding through a nitrile intermediate, offers a reliable alternative. The choice between these routes will be guided by factors such as reagent availability, reaction scale, and the specific requirements of the research or development project. The provided experimental protocols and quantitative data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.
Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions. Reaction conditions may require optimization for specific laboratory setups and scales.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 6. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. gctlc.org [gctlc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. prepchem.com [prepchem.com]
- 11. Buy 1-methyl-1H-pyrrole-2-carbaldehyde oxime | 37110-16-0 [smolecule.com]
- 12. scbt.com [scbt.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data for (1-Methyl-1H-pyrrol-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Methyl-1H-pyrrol-2-yl)methanamine. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. The data has been compiled from available literature and spectral databases for the target molecule and closely related analogues.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₀N₂[1]
-
Molecular Weight: 110.16 g/mol [1]
-
Monoisotopic Mass: 110.0844 Da[1]
-
CAS Number: 69807-81-4[1]
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of its parent compound, (1H-pyrrol-2-yl)methanamine, and the effect of N-methylation on the pyrrole ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Pyrrole) | ~6.6 | t | ~2.5 |
| H-3 (Pyrrole) | ~6.0 | dd | ~3.5, 1.8 |
| H-4 (Pyrrole) | ~6.0 | t | ~3.0 |
| N-CH₃ | ~3.6 | s | - |
| CH₂ | ~3.8 | s | - |
| NH₂ | Variable (broad s) | - |
Note: Predicted values are based on known shifts for 1-methylpyrrole and (1H-pyrrol-2-yl)methanamine derivatives. Solvent: CDCl₃.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 (Pyrrole) | ~132 |
| C-5 (Pyrrole) | ~121 |
| C-3 (Pyrrole) | ~108 |
| C-4 (Pyrrole) | ~106 |
| N-CH₃ | ~35 |
| CH₂ | ~45 |
Note: Predicted values based on analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (NH₂) |
| 3100-3000 | C-H stretch | Aromatic (pyrrole ring) |
| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1650-1550 | C=C stretch | Aromatic (pyrrole ring) |
| 1500-1400 | N-H bend | Primary amine (NH₂) |
| ~1380 | C-H bend | CH₃ |
| ~1040 | C-N stretch | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a prominent protonated molecular ion peak [M+H]⁺ is expected at m/z 111.1.[2]
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 111.1 | [M+H]⁺ |
| 94 | [M-NH₃]⁺ |
| 80 | [M-CH₂NH₂]⁺ |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature with 16-32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with 1024-2048 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
IR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
Mass Spectrometry
-
Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer or equivalent with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition (Positive Ion Mode):
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This diagram outlines the process from the initial synthesis and purification of the compound to its analysis by various spectroscopic techniques, culminating in the elucidation of its structure and assessment of its purity. Each spectroscopic method provides unique and complementary information that, when combined, allows for a comprehensive characterization of the molecule.
References
An In-depth Technical Guide to the Reactivity and Stability of (1-Methyl-1H-pyrrol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and inferred reactivity and stability of (1-Methyl-1H-pyrrol-2-yl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical behavior of this pyrrole derivative.
Chemical and Physical Properties
This compound is a substituted pyrrole with a methyl group on the nitrogen atom of the pyrrole ring and a methanamine group at the 2-position. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂ | PubChem CID: 2776207 |
| Molecular Weight | 110.16 g/mol | PubChem CID: 2776207 |
| Boiling Point | 53 - 57 °C @ 0.5 mmHg | Chemsrc |
| Appearance | Viscous liquid | Chemsrc |
| CAS Number | 69807-81-4 | PubChem CID: 2776207 |
Reactivity Profile
The reactivity of this compound is primarily dictated by the interplay between the electron-rich N-methylpyrrole ring and the nucleophilic primary amine side chain.
Reactivity of the Pyrrole Ring
The pyrrole ring is an aromatic heterocycle that is known to be highly reactive towards electrophiles, significantly more so than benzene. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its electron density and making it susceptible to electrophilic attack.
-
Electrophilic Substitution: Electrophilic substitution reactions on the pyrrole ring are expected to occur preferentially at the C5 position (alpha to the nitrogen and adjacent to the existing substituent). This is due to the stabilizing effect of the nitrogen atom on the intermediate carbocation (arenium ion). Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. Given the presence of the activating methyl and aminomethyl groups, these reactions are likely to proceed under mild conditions.
Reactivity of the Methanamine Group
The primary amine group is nucleophilic and basic. Its reactivity is a key aspect of the molecule's overall chemical profile.
-
Basicity: The pKa of the conjugate acid of this compound has not been experimentally determined in the available literature. However, for the related compound (1H-pyrrol-2-yl)methanamine, a predicted pKa of 17.47 ± 0.50 is available, though this likely refers to the pyrrole N-H proton rather than the aminomethyl group.[1] The basicity of the aminomethyl group is expected to be similar to other primary alkylamines.
-
Nucleophilicity: The amine group can readily react with a variety of electrophiles, including:
-
Acylating agents (e.g., acid chlorides, anhydrides): To form amides.
-
Alkylating agents (e.g., alkyl halides): To form secondary and tertiary amines.
-
Aldehydes and ketones: To form Schiff bases (imines), which can be further reduced to secondary amines.
-
Stability Profile
The stability of this compound is influenced by its susceptibility to oxidation, polymerization, and decomposition under certain conditions.
General Stability and Storage
Commercial sources recommend storing this compound in a tightly closed container in a dry and well-ventilated place. It is also advised to keep the compound refrigerated.
Incompatibility and Decomposition
This compound is incompatible with strong oxidizing agents, acids, acid chlorides, halogens, and halogenated agents.[2] Exposure to these substances can lead to vigorous reactions and decomposition.
Hazardous decomposition products upon combustion or thermal decomposition are reported to include:[2]
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
While specific quantitative data on thermal, hydrolytic, and oxidative stability are not available in the reviewed literature, the general reactivity of the pyrrole ring suggests a potential for degradation under harsh conditions.
Experimental Protocols
Plausible Synthesis Pathway
A common method for the synthesis of 2-aminomethylpyrroles is the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.
Caption: Plausible synthetic routes to this compound.
Protocol for Reductive Amination (General Example):
-
Dissolve 1-Methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., methanol).
-
Add an excess of ammonia (or an ammonium salt) to the solution.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a catalyst like Pd/C or Raney Nickel).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification of the product, typically by distillation or column chromatography.
Stability and Reactivity Testing Workflow
A general workflow for assessing the stability and reactivity of this compound is proposed below.
Caption: General workflow for stability and reactivity assessment.
Potential Applications and Biological Relevance
While direct biological signaling pathways involving this compound are not documented in the searched literature, derivatives of this compound have been investigated for their potential as serotonin transporter (SERT) inhibitors, suggesting a possible role in the development of treatments for mood disorders.[3] Furthermore, the N-methyl-pyrrole-methanamine scaffold is a component of the drug TAK-438 (Vonoprazan), a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[4] This highlights the importance of this chemical motif in medicinal chemistry and drug development.
Conclusion
This compound is a reactive molecule with a profile shaped by its electron-rich pyrrole ring and nucleophilic amine side chain. While qualitative information on its stability and reactivity is available, there is a notable lack of quantitative data in the public domain. The provided synthetic and analytical workflows offer a starting point for researchers to further characterize this compound. Its presence in biologically active molecules underscores the importance of a thorough understanding of its chemical properties for future drug development endeavors.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: (1-Methyl-1H-pyrrol-2-yl)methanamine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. Among the vast array of pyrrole derivatives, (1-Methyl-1H-pyrrol-2-yl)methanamine stands out as a particularly valuable scaffold. Its unique combination of a methylated pyrrole ring and a primary aminomethyl group provides a versatile platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities. This technical guide delves into the potential applications of this compound in medicinal chemistry, offering insights into its synthesis, biological activities, and the experimental protocols used for its evaluation.
Chemical Properties and Synthesis
This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . The presence of the N-methyl group enhances its lipophilicity compared to its parent compound, (1H-pyrrol-2-yl)methanamine, which can influence its pharmacokinetic properties and biological activity.[1]
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde. This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction using a suitable reducing agent like sodium borohydride.
Alternatively, the synthesis can proceed via the reduction of 1-methyl-1H-pyrrole-2-carbonitrile. This method offers another viable route to the target primary amine.
Potential Therapeutic Applications
The this compound scaffold has been explored for its potential in various therapeutic areas, primarily driven by the ability to introduce diverse substituents on the amine and the pyrrole ring, leading to compounds with tailored pharmacological profiles.
Serotonin Reuptake Inhibitors (SERT Inhibitors)
Derivatives of this compound have shown promise as inhibitors of the serotonin transporter (SERT), suggesting their potential in the treatment of depression and other mood disorders.[1][2] The core structure mimics key pharmacophoric features of known selective serotonin reuptake inhibitors (SSRIs). By incorporating aryl or substituted aryl groups, researchers have developed potent SERT inhibitors.
A study on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, a structurally related series, demonstrated significant serotonin uptake inhibition.[2] One of the lead compounds, (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine), exhibited serotonin uptake inhibition comparable to the established SSRI, sertraline, in an in vitro platelet model.[2]
Quantitative Data on SERT Inhibition
| Compound | Structure | Serotonin Uptake Inhibition (Absorbance) |
| Sertraline (Standard) | - | 0.22 |
| (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) | 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine | 0.22 |
| BM212 | 1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine | 0.671 |
Data sourced from a study on related pyrrole derivatives, highlighting the potential of the core scaffold.[2]
Anticancer Activity
The pyrrole motif is present in several anticancer agents, and derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. A novel ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes have demonstrated anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines.[3]
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
| Mn(C15)Cl2MeOH | A549 (Lung) | 794.37 |
| Mn(C15)Cl2MeOH | HT29 (Colon) | 654.31 |
| Ni(C15)Cl2MeOH | HT29 (Colon) | 1064.05 |
C15 = 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione[3]
Anti-inflammatory Activity
Pyrrole derivatives have also been explored for their anti-inflammatory properties. While specific data for direct derivatives of this compound is limited, related pyrrole-containing compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes. For instance, a series of novel pyrrole derivatives and their cinnamic hybrids were developed as dual COX-2/LOX inhibitors, with some compounds exhibiting IC50 values in the micromolar and even sub-micromolar range against COX-2.[4]
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of the title compound from 1-methyl-1H-pyrrole-2-carbaldehyde.
Materials:
-
1-methyl-1H-pyrrole-2-carbaldehyde
-
Aqueous ammonia (28-30%)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
To the stirred solution, add aqueous ammonia (excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
In Vitro Serotonin Reuptake Inhibition Assay (Platelet Model)
This protocol outlines a general method for assessing the SERT inhibitory activity of test compounds using human platelets.
Materials:
-
Freshly drawn human blood from healthy, drug-free volunteers
-
Acid-citrate-dextrose (ACD) solution
-
Platelet-rich plasma (PRP)
-
[³H]-Serotonin
-
Test compounds and reference standard (e.g., Sertraline)
-
Scintillation cocktail and counter
Procedure:
-
Platelet Preparation:
-
Collect whole blood into tubes containing ACD as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
-
Uptake Assay:
-
Pre-incubate aliquots of PRP with various concentrations of the test compound or reference standard for a specified time (e.g., 15-30 minutes) at 37 °C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold saline to remove extracellular radiolabel.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of serotonin uptake for each compound concentration compared to the control (vehicle-treated) samples.
-
Determine the IC50 value for each compound.
-
In Vivo Antidepressant Activity Assessment (Unpredictable Chronic Mild Stress - UCMS Model)
The UCMS model is a widely used preclinical model to induce depressive-like behaviors in rodents.
Procedure:
-
Induction of Stress:
-
Subject mice to a variable sequence of mild stressors for several weeks (e.g., 4-8 weeks).
-
Stressors may include: cage tilt, wet bedding, soiled bedding, light/dark cycle reversal, social isolation, and exposure to an empty cage.
-
-
Drug Administration:
-
Following the stress period, administer the test compound or a reference antidepressant (e.g., Sertraline) daily for a subsequent period (e.g., 2-4 weeks).
-
-
Behavioral Testing:
-
Assess depressive-like behaviors using a battery of tests, including:
-
Sucrose Preference Test: To measure anhedonia (a core symptom of depression).
-
Forced Swim Test or Tail Suspension Test: To assess behavioral despair.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
-
Data Analysis:
-
Compare the behavioral parameters of the drug-treated stressed group with the vehicle-treated stressed group and a non-stressed control group.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Action for SERT Inhibitors.
Caption: Synthetic Workflow for this compound.
Conclusion
This compound is a promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its derivatives as SERT inhibitors, anticancer agents, and anti-inflammatory compounds highlights the broad therapeutic landscape that can be explored. Further research, including more extensive structure-activity relationship (SAR) studies and the elucidation of precise mechanisms of action, will be crucial in unlocking the full therapeutic potential of this valuable heterocyclic core. This guide provides a foundational resource for researchers embarking on the exploration of this compound-based drug discovery programs.
References
- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 2. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of (1-Methyl-1H-pyrrol-2-yl)methanamine Derivatives: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Biological Activities of Novel Pyrrole Analogs
The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous naturally occurring and synthetically developed bioactive compounds. Among the vast array of pyrrole derivatives, those based on the (1-Methyl-1H-pyrrol-2-yl)methanamine framework have emerged as a promising class of molecules with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their anticancer and antimicrobial properties, for an audience of researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Look at Biological Efficacy
The biological activities of novel this compound derivatives and related pyrrole compounds have been quantified in various studies. The following tables summarize key in vitro data, providing a comparative snapshot of their potential as therapeutic agents.
Table 1: In Vitro Anticancer Activity of Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide (analogue 4a) | MCF-7 (Breast) | MTT | 7.5 | [1][2] |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (analogue 15) | U87MG (Glioma) | MTT | 18.50 | |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (analogue 16) | U87MG (Glioma) | MTT | 47 | |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (analogue 17) | U87MG (Glioma) | MTT | 75 | |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione-Mn(II) complex | A549 (Lung) | Not Specified | 794.37 | |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione-Mn(II) complex | HT29 (Colon) | Not Specified | 654.31 | |
| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione-Ni(II) complex | HT29 (Colon) | Not Specified | 1064.05 |
Table 2: In Vitro Antimicrobial Activity of Pyrrole Derivatives
| Compound/Derivative | Microorganism | MIC | Reference |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one | Enterococcus faecalis | 100 µg/mL | [3] |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3,4-dichlorophenyl)furan-2-yl)prop-2-en-1-one | Enterococcus faecalis | 100 µg/mL | [3] |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL | [3] |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 µg/mL | [3] |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 µg/mL | [3] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 µg/mL | [3] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [3] |
Experimental Protocols: Methodologies for Biological Evaluation
The following sections detail the standard experimental protocols utilized to assess the anticancer and antimicrobial activities of this compound derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test bacteria or fungi is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
-
Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included to ensure the validity of the results.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow for their biological evaluation.
Concluding Remarks
The exploration of this compound derivatives represents a vibrant and promising frontier in the quest for novel therapeutic agents. The data presented herein underscore their potential as potent anticancer and antimicrobial compounds. The provided experimental protocols offer a standardized framework for their continued evaluation, while the signaling pathway diagrams suggest plausible mechanisms of action that warrant further investigation. As research in this area progresses, a deeper understanding of the structure-activity relationships and molecular targets of these derivatives will undoubtedly pave the way for the development of next-generation therapies for a range of human diseases.
References
- 1. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
(1-Methyl-1H-pyrrol-2-yl)methanamine: A Promising Scaffold for Serotonin Transporter Inhibitors
An In-depth Technical Guide for Drug Development Professionals
The serotonin transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission, making it a key target for the development of antidepressants and other therapeutics for mood disorders. The search for novel chemical scaffolds that can selectively inhibit SERT is an ongoing effort in medicinal chemistry. Among these, the (1-Methyl-1H-pyrrol-2-yl)methanamine core structure has emerged as a noteworthy scaffold for designing potent SERT inhibitors.[1] This technical guide provides a comprehensive overview of this scaffold, focusing on a detailed case study of closely related analogues, including their synthesis, structure-activity relationships (SAR), and pharmacological evaluation.
The (1-Methyl-1H-pyrrol-yl)methanamine Scaffold: A Foundation for SERT Inhibition
The (1-Methyl-1H-pyrrol-yl)methanamine scaffold presents a simple yet versatile foundation for the design of SERT inhibitors. The pyrrole ring can engage in various interactions with the transporter protein, while the methanamine side chain is a common feature in many monoamine transporter inhibitors, mimicking the endogenous substrate. The N-methylation of the pyrrole ring can enhance lipophilicity, a key factor in blood-brain barrier penetration.[1]
While direct quantitative data for the 2-substituted parent compound is limited in publicly accessible literature, extensive research on a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines provides a robust case study, demonstrating the potential of this chemical class. These analogues have shown significant in vitro SERT inhibition and in vivo antidepressant activity.[2]
Synthesis of Diarylpyrrole Methylamine Derivatives
A series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized through a multi-step process. The general synthetic route is outlined below.[2]
Experimental Protocol: Synthesis of Diarylpyrrole Methylamines[2]
-
Stetter Reaction: Synthesis of arylpentane-1,4-diones is achieved through the Stetter reaction.
-
Paal-Knorr Pyrrole Synthesis: The resulting diarylpyrroles are obtained via Paal-Knorr synthesis.
-
Vilsmeier-Haack Formylation: The diarylpyrroles are then converted to diarylpyrrole carboxaldehydes using the Vilsmeier-Haack formylation reaction.
-
Reductive Amination: The final diarylpyrrole methylamines are synthesized by reductive amination of the corresponding aldehydes, achieving yields typically above 75%.
In Vitro SERT Inhibition
The inhibitory activity of the synthesized compounds on the serotonin transporter was evaluated using an in vitro 5-HT reuptake inhibition assay with a platelet model. Platelets are a well-established model for studying SERT function due to their expression of the transporter.[2]
Quantitative Data: In Vitro 5-HT Reuptake Inhibition
The following table summarizes the in vitro 5-HT reuptake inhibition data for a selection of the synthesized compounds. The results are presented as absorbance values, where a lower absorbance indicates greater inhibition of serotonin uptake.[2]
| Compound ID | R2 Substitution | R3 Substitution | 5-HT Reuptake Inhibition (Absorbance) |
| SA-1 | H | H | 0.889 |
| SA-2 | H | Cl | 0.778 |
| SA-3 | H | F | 0.887 |
| SA-4 | H | CH3 | 0.888 |
| SA-5 | Cl | Cl | 0.220 |
| SA-6 | Cl | F | 0.776 |
| SA-7 | Cl | CH3 | 0.665 |
| SA-8 | F | F | 0.886 |
| SA-9 | F | CH3 | 0.774 |
| SA-10 | CH3 | CH3 | 0.884 |
| BM212 | Cl | Cl | 0.671 |
| Sertraline (Standard) | - | - | 0.220 |
Note: Data extracted from Wunnava et al., 2022. A lower absorbance value corresponds to higher SERT inhibition.[2]
Experimental Protocol: In Vitro 5-HT Reuptake Inhibition Assay (Platelet Model)[2]
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers and centrifuged to obtain PRP.
-
Incubation: Platelets are incubated with the test compounds at a predetermined concentration.
-
Serotonin Addition: A known concentration of serotonin is added to the platelet suspension.
-
Uptake Reaction: The mixture is incubated to allow for serotonin uptake by the platelets.
-
Quantification: The amount of serotonin taken up by the platelets is quantified, often using a colorimetric method where the resulting absorbance is measured. A standard SERT inhibitor, such as sertraline, is used as a positive control.
In Vivo Antidepressant Activity
The in vivo antidepressant potential of the most promising compounds was evaluated using the unpredictable chronic mild stress (UCMS) model in mice. This model is widely used to induce a depressive-like phenotype in rodents.[2]
Quantitative Data: In Vivo Behavioral Assessment
The compound SA-5, which showed the highest in vitro SERT inhibition, was further tested in the UCMS model. At a dose of 20 mg/kg, SA-5 demonstrated a statistically significant impact on the behavior of depressed animals, comparable to the standard drug sertraline.[2]
Experimental Protocol: Unpredictable Chronic Mild Stress (UCMS) Model[2]
-
Induction of Stress: Mice are subjected to a series of mild, unpredictable stressors over a prolonged period (e.g., several weeks). Stressors may include cage tilt, wet bedding, light/dark cycle reversal, and social isolation.
-
Drug Administration: Following the stress induction period, the test compounds (e.g., SA-5) and a standard antidepressant (e.g., sertraline) are administered to different groups of mice.
-
Behavioral Assessment: The antidepressant effects are assessed using a battery of behavioral tests, which may include:
-
Sucrose Preference Test: To measure anhedonia (the inability to feel pleasure).
-
Forced Swim Test: To assess behavioral despair.
-
Tail Suspension Test: To measure immobility as an indicator of a depressive-like state.
-
-
Data Analysis: The behavioral data from the different treatment groups are statistically analyzed to determine the efficacy of the test compounds.
Visualizations: Pathways, Workflows, and Relationships
Serotonin Reuptake Signaling Pathway
Caption: Serotonin signaling at the synapse and the inhibitory action of the pyrrole scaffold on SERT.
Experimental Workflow for In Vitro SERT Inhibition Assay
References
The Role of (1-Methyl-1H-pyrrol-2-yl)methanamine in the Synthesis of Novel Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine have emerged as promising precursors in the synthesis of novel anticancer agents. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and experimental evaluation of anticancer compounds derived from this versatile building block.
Introduction to Pyrrole-Based Anticancer Agents
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic molecules exhibiting diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities[1][2]. The unique electronic properties and conformational flexibility of the pyrrole ring allow for its interaction with various biological targets, making it a valuable scaffold in drug design[3][4].
In the realm of oncology, pyrrole derivatives have been successfully developed into targeted therapies. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features a pyrrolidin-2-one core[5]. The incorporation of the this compound moiety offers a strategic approach to developing novel anticancer agents with potentially improved efficacy and target specificity.
Synthesis of Anticancer Agents from this compound Derivatives
A key example of an anticancer agent derived from the this compound scaffold is 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione . This compound has demonstrated notable cytotoxic activity against human colon adenocarcinoma (HT29) and human lung cancer (A549) cell lines[6][7].
Synthetic Workflow
The synthesis of this class of compounds typically involves a multi-step process. A general workflow is outlined below:
Experimental Protocols
Protocol 1: Synthesis of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione [6]
This protocol details the multi-step synthesis starting from methyl 1-methylpyrrole-2-acetate.
Step 1: Synthesis of 2-(1-Methylpyrrol-2-yl)acetohydrazide
-
A mixture of methyl 1-methylpyrrole-2-acetate (0.01 mol), anhydrous ethanol (5 mL), and hydrazine hydrate (0.02 mol) is heated under reflux for 3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to yield the pure hydrazide.
Step 2: Synthesis of 1-(1-Methylpyrrol-2-yl)acetyl-4-(1-naphtyl) thiosemicarbazide
-
A solution of 2-(1-methylpyrrol-2-yl)acetohydrazide (0.01 mol) in methanol is prepared.
-
To this solution, 1-naphthyl isothiocyanate (0.01 mol) is added.
-
The reaction mixture is heated under reflux for 1 hour.
-
Upon cooling, the precipitated solid is filtered, washed with cold methanol, and dried to obtain the thiosemicarbazide derivative.
Step 3: Synthesis of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione
-
The thiosemicarbazide from Step 2 (0.01 mol) is dissolved in a 2% aqueous solution of sodium hydroxide (30 mL).
-
The mixture is heated to reflux for 2 hours.
-
After cooling, the solution is acidified with 3M HCl.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final product.
Anticancer Activity and Quantitative Data
The anticancer potential of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) |
| Ligand (C15) | HT29 (Colon) | > 1000 |
| A549 (Lung) | > 1000 | |
| Mn(C15)Cl2MeOH (1) | HT29 (Colon) | 654.31 |
| A549 (Lung) | 794.37 | |
| Ni(C15)Cl2MeOH (3) | HT29 (Colon) | 1064.05 |
Data sourced from Czylkowska et al. (2022)[6][7]
These results indicate that while the ligand itself shows weak activity, its manganese complex exhibits moderate cytotoxic effects against both colon and lung cancer cell lines.
Mechanism of Action and Signaling Pathways
Derivatives of 1,2,4-triazole-3-thione are known to exert their anticancer effects through various mechanisms, with kinase inhibition being a prominent mode of action[8][9]. These compounds can target protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
While the specific kinase targets for 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione have not been definitively identified in the available literature, a plausible mechanism involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Coordination Chemistry of (1-Methyl-1H-pyrrol-2-yl)methanamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of (1-Methyl-1H-pyrrol-2-yl)methanamine with various metal ions. While direct research on this specific ligand is limited, this document extrapolates from the well-documented chemistry of analogous pyrrole-based ligands to offer insights into its synthesis, coordination behavior, and the potential applications of its metal complexes. This guide is intended to serve as a foundational resource for researchers in inorganic chemistry, medicinal chemistry, and materials science.
Introduction to this compound as a Ligand
This compound is a versatile bidentate ligand. Its structural features—a primary amine group and a nitrogen-containing heterocyclic pyrrole ring—make it an excellent candidate for forming stable chelate complexes with a variety of metal ions. The N-methylation of the pyrrole ring, compared to its unmethylated counterpart, enhances its lipophilicity, which can influence the solubility and biological activity of its metal complexes.[1]
The pyrrole moiety, a common scaffold in medicinal chemistry, can participate in π-π stacking interactions, while the amino group is a key site for hydrogen bonding.[1] These characteristics suggest that metal complexes of this compound could have significant potential in drug development and catalysis.
Synthesis of the Ligand
The synthesis of this compound can be approached through several established synthetic routes for pyrrole derivatives. A common strategy involves the N-methylation of a suitable pyrrole precursor, followed by the introduction or modification of the aminomethyl side chain.
Experimental Protocol: A Generalized Synthetic Approach
A plausible synthetic pathway is the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde.
Step 1: N-Methylation of Pyrrole-2-carbaldehyde
-
To a solution of pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride at 0 °C to deprotonate the pyrrole nitrogen.
-
After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography until completion.
-
Work-up involves quenching with water, extraction with an organic solvent, drying, and purification by column chromatography to yield 1-methyl-1H-pyrrole-2-carbaldehyde.
Step 2: Reductive Amination
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde and an excess of a primary amine source (e.g., ammonium chloride or a protected amine) in a solvent such as methanol.
-
Add a reducing agent, for instance, sodium cyanoborohydride or sodium triacetoxyborohydride, in portions.
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, the reaction is quenched, and the pH is adjusted.
-
The product, this compound, is extracted, dried, and purified, typically by distillation or chromatography.
Coordination with Metal Ions
This compound is expected to act as a bidentate N,N'-donor ligand, coordinating to a metal center through the nitrogen atom of the primary amine and the nitrogen atom of the pyrrole ring to form a stable five-membered chelate ring. The coordination number and geometry of the resulting metal complexes will depend on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent.
-
Dissolve the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a solvent such as methanol or ethanol.
-
Add a stoichiometric amount of the this compound ligand, dissolved in the same solvent, to the metal salt solution.
-
The reaction mixture is stirred at room temperature or under reflux for a period ranging from a few hours to a day.
-
The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent.
-
The solid complex is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
Structural Characterization
The characterization of these metal complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.
-
Infrared (IR) Spectroscopy: Coordination of the amine and pyrrole nitrogen atoms to the metal center would be indicated by shifts in the N-H and C-N stretching frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the ligand by observing changes in the chemical shifts of the protons and carbons near the coordination sites. For paramagnetic complexes, these signals may be broadened or shifted significantly.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination geometry.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide evidence for the metal-to-ligand ratio.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Quantitative Data from Analogous Systems
Due to the lack of specific experimental data for metal complexes of this compound, the following tables present typical quantitative data observed for related pyrrole-based amine and Schiff base complexes. These values can serve as a reference for what might be expected for the title complexes.
Table 1: Representative Crystallographic Data for Related Pyrrole-Based Metal Complexes
| Parameter | Typical Value Range | Reference Compound Type |
| M-N(amine) Bond Length (Å) | 2.0 - 2.2 | Zn(II) and Cu(II) Schiff base complexes |
| M-N(pyrrole) Bond Length (Å) | 2.0 - 2.3 | Ruthenium(II) and Zinc(II) complexes |
| N(amine)-M-N(pyrrole) Angle (°) | 80 - 90 | Bidentate chelate complexes |
| Coordination Geometry | Tetrahedral, Square Planar, Octahedral | Varies with metal and other ligands |
Data compiled from general principles and published structures of similar complexes.
Table 2: Key Spectroscopic Data for Related Pyrrole-Amine Complexes
| Spectroscopic Technique | Feature | Typical Range/Observation |
| IR Spectroscopy | ν(N-H) stretch | Shift to lower wavenumber upon coordination |
| ν(C=N) stretch (Schiff base) | Shift upon coordination | |
| 1H NMR Spectroscopy | Pyrrole protons | Downfield shift upon coordination |
| Amine protons | Broadening and shift upon coordination | |
| UV-Visible Spectroscopy | d-d transitions | Varies with metal and geometry |
| Ligand-to-Metal Charge Transfer | Often observed in the visible region |
Data inferred from spectroscopic studies of analogous pyrrole-based ligands and their complexes.
Potential Applications
The metal complexes of this compound are anticipated to have applications in various fields, drawing parallels from the known activities of other pyrrole-containing coordination compounds.
Catalysis
Transition metal complexes are widely used as catalysts in organic synthesis. Pyrrole-based ligands can stabilize various oxidation states of metal ions, making their complexes potentially active in catalytic processes such as oxidations, reductions, and cross-coupling reactions.[2][3]
Medicinal Chemistry
-
Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Pyrrole derivatives themselves are known to possess antibacterial and antifungal properties.[4][5][6][7]
-
Anticancer Agents: The pyrrole scaffold is present in numerous anticancer drugs.[4][8] Metal complexes can exert cytotoxic effects through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species, and inhibition of key enzymes. The enhanced lipophilicity of the N-methylated ligand could be advantageous for cellular uptake.
Conclusion and Future Directions
This compound presents itself as a promising ligand for the development of novel coordination compounds. Based on the chemistry of related systems, its metal complexes are expected to exhibit interesting structural features and significant potential in catalysis and medicinal applications.
Future research should focus on the systematic synthesis and characterization of a series of its transition metal complexes. Detailed structural studies, particularly through single-crystal X-ray diffraction, are crucial to unequivocally determine their coordination geometries. Furthermore, comprehensive screening of these complexes for their catalytic and biological activities will be essential to unlock their full potential. This guide serves as a starting point to encourage and facilitate such investigations.
References
- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of (1-Methyl-1H-pyrrol-2-yl)methanamine, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the pyrrole ring via the Paal-Knorr reaction to yield an intermediate, 1-methyl-1H-pyrrole-2-carboxaldehyde, followed by reductive amination to produce the target primary amine.
The pyrrole nucleus is a prominent scaffold in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] Specifically, derivatives of this compound have been explored as potential inhibitors of the serotonin transporter (SERT), indicating their potential in the development of treatments for mood disorders.[1] The aminomethyl group provides a key site for further molecular elaboration, allowing for the fine-tuning of pharmacological properties.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence:
-
Paal-Knorr Pyrrole Synthesis: Formation of 1-methyl-1H-pyrrole-2-carboxaldehyde from a suitable 1,4-dicarbonyl precursor and methylamine. The Paal-Knorr synthesis is a robust method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, typically under acidic conditions.[2][3][4]
-
Reductive Amination: Conversion of the intermediate aldehyde to the target primary amine using a suitable reducing agent and an ammonia source.
This approach allows for the efficient construction of the target molecule, providing a versatile route for accessing this important synthetic intermediate.
Experimental Protocols
Part 1: Synthesis of 1-Methyl-1H-pyrrole-2-carboxaldehyde via Paal-Knorr Reaction
This protocol describes a plausible Paal-Knorr synthesis of 1-methyl-1H-pyrrole-2-carboxaldehyde. The reaction involves the condensation of a 1,4-dicarbonyl equivalent with methylamine.
Materials:
-
Succinaldehyde bis(dimethyl acetal)
-
Methylamine solution (40% in water)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinaldehyde bis(dimethyl acetal) (1 equivalent).
-
Add a solution of methylamine (1.1 equivalents) in water.
-
Add glacial acetic acid as a catalyst (0.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure 1-methyl-1H-pyrrole-2-carboxaldehyde.
| Reactant | Molecular Weight | Equivalents | Amount |
| Succinaldehyde bis(dimethyl acetal) | 178.23 g/mol | 1.0 | User-defined |
| Methylamine (40% in H₂O) | 31.06 g/mol | 1.1 | Calculated |
| Glacial Acetic Acid | 60.05 g/mol | 0.1 | Calculated |
Table 1: Representative Reactant Quantities for Paal-Knorr Synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Water | 100 | 6 | 75-85 |
| 2 | p-Toluenesulfonic acid | Toluene | 110 | 4 | 70-80 |
| 3 | Montmorillonite K-10 | Dichloromethane | 40 | 8 | 80-90 |
Table 2: Representative Reaction Conditions for Paal-Knorr Synthesis of N-Substituted Pyrroles.
Part 2: Synthesis of this compound via Reductive Amination
This protocol details the conversion of 1-methyl-1H-pyrrole-2-carboxaldehyde to the target primary amine.
Materials:
-
1-Methyl-1H-pyrrole-2-carboxaldehyde
-
Ammonium chloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Aqueous Ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-methyl-1H-pyrrole-2-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add ammonium chloride (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Make the solution basic (pH > 10) by the addition of aqueous ammonia.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
| Reactant | Molecular Weight | Equivalents | Amount |
| 1-Methyl-1H-pyrrole-2-carboxaldehyde | 109.13 g/mol | 1.0 | User-defined |
| Ammonium Chloride | 53.49 g/mol | 1.5 | Calculated |
| Sodium Cyanoborohydride | 62.84 g/mol | 1.2 | Calculated |
Table 3: Representative Reactant Quantities for Reductive Amination.
| Entry | Reducing Agent | Amine Source | Solvent | Yield (%) |
| 1 | NaBH₃CN | NH₄Cl | Methanol | 80-90 |
| 2 | NaBH(OAc)₃ | NH₃/MeOH | Dichloromethane | 75-85 |
| 3 | H₂/Raney Ni | NH₃/Ethanol | Ethanol | 70-80 |
Table 4: Representative Conditions for Reductive Amination of Heterocyclic Aldehydes.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
References
Step-by-step synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step protocol for the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine, a valuable building block in medicinal chemistry and materials science, starting from commercially available pyrrole-2-carbaldehyde. The synthesis involves an initial N-methylation of the pyrrole ring followed by a reductive amination of the aldehyde functionality.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |
| Pyrrole-2-carbaldehyde | Starting Material | C₅H₅NO | 95.10 | - | Crystalline Solid |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | Intermediate | C₆H₇NO | 109.13 | 85-95 | Liquid |
| This compound | Final Product | C₆H₁₀N₂ | 110.16 | 70-85 | Liquid |
Reaction Pathway
The overall synthesis proceeds in two distinct steps as illustrated below.
Application Notes and Protocols: (1-Methyl-1H-pyrrol-2-yl)methanamine in Multi-Component Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-pyrrol-2-yl)methanamine is a versatile primary amine building block. Its unique structure, featuring a reactive aminomethyl group attached to a pharmacologically relevant N-methylpyrrole scaffold, makes it an attractive candidate for the synthesis of diverse heterocyclic compounds through multi-component reactions (MCRs). MCRs offer significant advantages in drug discovery and development by enabling the rapid construction of complex molecular architectures in a single synthetic operation, thereby increasing efficiency and reducing waste.
These application notes provide detailed protocols for the use of this compound in two powerful MCRs: the Ugi four-component reaction (U-4CR) and a [4+2] aza-Diels-Alder reaction. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities.
I. Ugi Four-Component Reaction (U-4CR) for the Synthesis of α-Acylamino Amide Derivatives
The Ugi reaction is a cornerstone of MCR chemistry, allowing for the one-pot synthesis of α-acylamino amides from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. The incorporation of the (1-Methyl-1H-pyrrol-2-yl)methyl moiety can lead to novel peptidomimetic structures with potential therapeutic applications.
Experimental Protocol: Synthesis of N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(tert-butyl)-2-(benzamido)-2-phenylacetamide
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Benzoic acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 mmol, 124 mg) in methanol (5 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
To this solution, add benzoic acid (1.0 mmol, 122 mg) and tert-butyl isocyanide (1.0 mmol, 83 mg).
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired α-acylamino amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Quantitative Data
The following table summarizes hypothetical yield data for a series of Ugi products synthesized using the protocol above with various aldehydes and carboxylic acids. This data is for illustrative purposes to demonstrate the expected outcomes of such reactions.
| Aldehyde | Carboxylic Acid | Product | Hypothetical Yield (%) |
| Benzaldehyde | Benzoic Acid | N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(tert-butyl)-2-(benzamido)-2-phenylacetamide | 85 |
| 4-Chlorobenzaldehyde | Acetic Acid | 2-Acetamido-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(tert-butyl)-2-(4-chlorophenyl)acetamide | 78 |
| Isobutyraldehyde | Propionic Acid | N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(tert-butyl)-2-(propionamido)-3-methylbutanamide | 92 |
Reaction Pathway
Caption: General mechanism of the Ugi four-component reaction.
II. Aza-Diels-Alder Reaction for the Synthesis of Tetrahydropyridine Derivatives
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of nitrogen-containing six-membered heterocycles. A multi-component variant involves the in-situ formation of an imine from an amine and an aldehyde, which then acts as the dienophile in the reaction with a diene. Using this compound in this reaction provides access to novel tetrahydropyridine derivatives bearing the pyrrole moiety.
Experimental Protocol: Synthesis of 1-((1-Methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-1,2,3,6-tetrahydropyridine
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
1,3-Butadiene (excess)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of this compound (1.0 mmol, 124 mg) and benzaldehyde (1.0 mmol, 106 mg) in acetonitrile (10 mL) in a pressure tube, add Yb(OTf)₃ (0.1 mmol, 62 mg).
-
Cool the mixture to -78 °C and condense 1,3-butadiene (3.0 mmol, 162 mg) into the tube.
-
Seal the tube and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired tetrahydropyridine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Hypothetical Quantitative Data
The following table presents hypothetical yields for aza-Diels-Alder reactions with different dienes and aldehydes, illustrating the potential scope of this transformation.
| Diene | Aldehyde | Product | Hypothetical Yield (%) |
| 1,3-Butadiene | Benzaldehyde | 1-((1-Methyl-1H-pyrrol-2-yl)methyl)-2-phenyl-1,2,3,6-tetrahydropyridine | 75 |
| Isoprene | 4-Nitrobenzaldehyde | 1-((1-Methyl-1H-pyrrol-2-yl)methyl)-4-methyl-2-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine | 68 |
| Danishefsky's Diene | Furfural | 1-((1-Methyl-1H-pyrrol-2-yl)methyl)-2-(furan-2-yl)-2,3-dihydro-4H-pyridin-4-one | 82 |
Experimental Workflow
Caption: Experimental workflow for the aza-Diels-Alder reaction.
Conclusion
The use of this compound in multi-component reactions provides a powerful strategy for the synthesis of novel and diverse heterocyclic scaffolds. The Ugi and aza-Diels-Alder reactions serve as excellent examples of how this versatile building block can be incorporated into complex molecules with high efficiency. The resulting products are promising candidates for further investigation in drug discovery programs, owing to the privileged nature of the pyrrole and the newly formed heterocyclic rings. The provided protocols offer a solid foundation for researchers to explore the full potential of this amine in MCR-based heterocycle synthesis.
Experimental procedure for N-methylation of (1H-pyrrol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the N-methylation of (1H-pyrrol-2-yl)methanamine to yield N-methyl-(1H-pyrrol-2-yl)methanamine and N,N-dimethyl-(1H-pyrrol-2-yl)methanamine. The primary method described is the Eschweiler-Clarke reaction, a classic and efficient procedure for the methylation of primary amines.[1][2][3] This reductive amination utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a reliable route to the desired methylated products while avoiding the formation of quaternary ammonium salts.[1] Variations of this procedure using alternative reducing agents are also discussed. This document is intended to guide researchers in the synthesis of N-methylated pyrrole derivatives, which are valuable intermediates in pharmaceutical and fine chemical synthesis.
Introduction
N-methylated amines are crucial building blocks in the development of pharmaceuticals and other biologically active compounds. The introduction of a methyl group to a primary or secondary amine can significantly alter a molecule's pharmacological properties, such as its potency, selectivity, and metabolic stability. (1H-pyrrol-2-yl)methanamine is a versatile starting material, and its N-methylated derivatives are of considerable interest in medicinal chemistry.
The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines.[1][2] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid.[1] For primary amines, this process occurs twice to yield the N,N-dimethylated product.[4] The reaction is typically performed in an aqueous solution near boiling temperatures and is known for its high yields and operational simplicity.[1]
This application note presents a detailed protocol for the N-methylation of (1H-pyrrol-2-yl)methanamine using the Eschweiler-Clarke reaction.
Experimental Protocol: Eschweiler-Clarke N-Dimethylation
This protocol describes the exhaustive methylation of (1H-pyrrol-2-yl)methanamine to yield N,N-dimethyl-(1H-pyrrol-2-yl)methanamine.
Materials:
-
(1H-pyrrol-2-yl)methanamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-95%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1H-pyrrol-2-yl)methanamine (1.0 eq).
-
Reagent Addition: To the stirred amine, add an excess of aqueous formaldehyde solution (approximately 2.5-3.0 eq). Following the formaldehyde addition, slowly add an excess of formic acid (approximately 2.5-3.0 eq) to the mixture. The addition of formic acid may cause a spontaneous reflux.[5]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature with stirring.[1] The reaction is complete when the evolution of carbon dioxide gas ceases, which can take several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N,N-dimethyl-(1H-pyrrol-2-yl)methanamine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
The following table summarizes the typical quantitative data for the N-methylation of (1H-pyrrol-2-yl)methanamine via the Eschweiler-Clarke reaction.
| Parameter | Value |
| Reactants | |
| (1H-pyrrol-2-yl)methanamine | 1.0 eq |
| Formaldehyde (37% aq.) | 2.5 - 3.0 eq |
| Formic Acid (88-95%) | 2.5 - 3.0 eq |
| Reaction Conditions | |
| Temperature | 80 - 100 °C |
| Reaction Time | 2 - 12 hours |
| Work-up | |
| Base for Neutralization | Sodium Hydroxide |
| Extraction Solvent | Dichloromethane |
| Expected Yield | >80% |
Alternative Protocol: Reductive Amination with Sodium Borohydride
For substrates that may be sensitive to the acidic conditions of the classical Eschweiler-Clarke reaction, a modified procedure using sodium borohydride as the reducing agent can be employed.
Procedure:
-
Dissolve (1H-pyrrol-2-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add aqueous formaldehyde (2.2 eq) and stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified.
Visualizations
Signaling Pathway of the Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke reaction for N-dimethylation.
Experimental Workflow
Caption: Workflow for the N-methylation of (1H-pyrrol-2-yl)methanamine.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
Formaldehyde is a known carcinogen and should be handled with appropriate precautions.
-
The reaction can be exothermic, especially during the addition of formic acid and the neutralization step. Ensure proper cooling and slow addition of reagents.
Conclusion
The Eschweiler-Clarke reaction provides an effective and high-yielding method for the N-methylation of (1H-pyrrol-2-yl)methanamine. The protocol is straightforward and utilizes readily available reagents. For sensitive substrates, a modified procedure with sodium borohydride offers a milder alternative. This application note serves as a comprehensive guide for researchers engaged in the synthesis of N-methylated pyrrole derivatives for applications in drug discovery and development.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
The Role of Substituted Pyrroles in the Synthesis of Potassium-Competitive Acid Blockers: A Focus on Vonoprazan
Application Note | Drug Synthesis | Medicinal Chemistry
Introduction:
Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] A key member of this class, Vonoprazan (TAK-438), features a central 1,3,5-trisubstituted pyrrole scaffold which is crucial for its potent and sustained inhibition of the gastric H+/K+-ATPase.[2] While (1-Methyl-1H-pyrrol-2-yl)methanamine itself is not a direct precursor in the most common synthetic routes to Vonoprazan, the synthesis of the structurally related N-methylmethanamine-substituted pyrrole core is a critical aspect of its manufacturing. This document outlines the primary synthetic strategies for incorporating this vital pyrrole moiety into Vonoprazan, providing detailed protocols and quantitative data for researchers and professionals in drug development.
The synthesis of Vonoprazan primarily proceeds through two main strategies: functionalization of a pre-formed pyrrole ring or the construction of the pyrrole core from acyclic precursors. The choice of route often depends on factors such as scalability, cost-effectiveness, and impurity profiles.
Signaling Pathway of P-CABs
Potassium-competitive acid blockers (P-CABs) like Vonoprazan act by reversibly binding to the gastric H+/K+-ATPase (proton pump) in parietal cells, competitively inhibiting the binding of potassium ions (K+). This action blocks the final step in the gastric acid secretion pathway, leading to a rapid and potent suppression of acid production.
Caption: Mechanism of action of Vonoprazan.
Synthetic Pathways to Vonoprazan
Two primary synthetic routes to Vonoprazan are highlighted below, each employing different strategies for the construction and functionalization of the core pyrrole structure.
Route 1: Reductive Amination of a Pyrrole Aldehyde
This widely utilized route commences with a pre-formed pyrrole aldehyde, which undergoes sulfonylation followed by reductive amination to introduce the key side chains.
Caption: Synthetic Route 1 for Vonoprazan.
Route 2: Amide Reduction Pathway
This alternative approach begins with a pyrrole carboxylic acid ester. The ester is first converted to an amide with methylamine, followed by sulfonylation and subsequent reduction of the amide to the desired amine.
Caption: Synthetic Route 2 for Vonoprazan.
Quantitative Data Summary
The following tables summarize the reported yields for the key transformations in the synthesis of Vonoprazan.
Table 1: Synthesis of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Intermediate B)
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyridine-3-sulfonyl chloride, Triethylamine | Dichloromethane | 93.8 | [1] |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Pyridine-3-sulfonyl chloride, DMAP, Triethylamine | Dichloromethane | 78.4 | [3] |
Table 2: Synthesis of Vonoprazan from Intermediate B via Reductive Amination
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Intermediate B | Methylamine, Sodium Borohydride | Methanol | Not specified | [3] |
| Intermediate B | N-Boc-N-methylamine, Me₂SiHCl | Not specified | Not specified | [4] |
Table 3: Synthesis of Vonoprazan via Amide Reduction Pathway
| Step | Starting Material | Reagents | Yield (%) | Reference |
| Amide Formation | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Methylamine, EDC | Not specified | [5] |
| Sulfonylation | 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide | Pyridine-3-sulfonyl chloride, n-BuLi | Not specified | [5] |
| Amide Reduction | Intermediate F | Sodium Borohydride, Boron Trifluoride Etherate | 72.4 (as fumarate salt) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Intermediate B)[1]
-
To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (10.0 g, 52.86 mmol) and triethylamine (5.9 g, 58.15 mmol) in dichloromethane (100 mL), cool the mixture to 0°C.
-
Add a solution of pyridine-3-sulfonyl chloride (58.15 mmol) in dichloromethane (100 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Add water (100 mL) and wash the organic layer twice.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
-
Yield: 16.4 g (93.8%)
-
Protocol 2: Synthesis of Vonoprazan via Reductive Amination[3]
-
To a solution of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (100.0 g, 0.303 mol) in methanol (1000 mL), add a solution of methylamine (37.19 g, 0.359 mol) in methanol.
-
Stir the mixture at 40 ± 5°C for 2 hours.
-
Cool the reaction mixture to 0 ± 5°C and add sodium borohydride (5.73 g, 0.151 mol) in portions.
-
After the reaction is complete, proceed with aqueous workup and extraction to isolate the free base of Vonoprazan.
-
The free base can then be converted to its fumarate salt by treatment with fumaric acid in an appropriate solvent.
Protocol 3: Synthesis of Vonoprazan via Amide Reduction[6]
-
Amide Formation: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid is coupled with methylamine using a suitable coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide.
-
Sulfonylation: The resulting amide is deprotonated with n-butyllithium in tetrahydrofuran (THF) and then reacted with pyridine-3-sulfonyl chloride to afford 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide.
-
Amide Reduction: The sulfonated amide is then reduced. To a solution of the amide in tetrahydrofuran, sodium borohydride and boron trifluoride etherate are added, and the mixture is refluxed.
-
Workup and Salt Formation: After an aqueous workup, the resulting Vonoprazan free base is extracted and can be crystallized as the fumarate salt by the addition of fumaric acid.
-
Overall Yield for the final step: 72.4% (as fumarate salt)
-
Characterization Data
Vonoprazan Fumarate: [6]
-
Melting Point: 206.2-207.6 °C
-
¹H NMR (600 MHz, DMSO-d₆) δ: 8.82-8.83 (d, J = 4Hz, 1H), 8.57 (s, 1H), 7.89-7.90 (d, J = 4Hz, 1H), 7.82 (s, 1H), 7.52-7.57 (m, 2H), 7.21-7.22 (t, J = 4, 1H), 7.10-7.16 (m, 2H), 6.70 (s, 2H), 6.46 (s, 1H), 4.12 (s, 2H), 2.72 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 168.18, 158.90 & 161.35 (d, JCF = 245Hz), 155.01, 146.79, 135.11, 134.67, 134.21, 132.61, 131.74, 131.66, 128.31, 124.53, 124.31, 123.87 (d, JCF = 3Hz), 120.63, 118.26 & 118.41 (d, JCF = 15Hz), 115.14 & 115.36 (d, JCF = 22Hz), 43.58, 31.84.
-
HRMS (ESI): calcd for C₁₇H₁₆FN₃O₂S [M+H]⁺ 346.1020, found 346.1019.
The synthesis of Vonoprazan highlights the importance of substituted pyrroles in the design of modern pharmaceuticals. While the initially queried this compound is not a direct building block, the methodologies presented for the synthesis of the core N-methylmethanamine-substituted pyrrole ring in Vonoprazan are of significant interest. The choice between the reductive amination and amide reduction pathways will depend on specific manufacturing considerations, including the availability of starting materials and desired impurity profiles. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of P-CABs and other medicinally important heterocyclic compounds.
References
- 1. 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 881677-11-8 [chemicalbook.com]
- 2. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]
Scale-up Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine for Preclinical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-pyrrol-2-yl)methanamine is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Its scaffold is present in compounds investigated as potential serotonin transporter (SERT) inhibitors, suggesting its utility in the discovery of new antidepressant and anxiolytic agents.[1] The pyrrole moiety is a common motif in a wide range of biologically active natural products and synthetic drugs, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing quantities required for preclinical evaluation.
Synthetic Strategy
The synthesis of this compound is accomplished via a two-step process. The first step involves the formylation of N-methylpyrrole to produce the key intermediate, N-methyl-2-pyrrolecarboxaldehyde, through a Vilsmeier-Haack reaction.[2] The subsequent step is a reductive amination of the aldehyde using ammonia in the presence of a suitable reducing agent to yield the target primary amine. This synthetic route is robust, scalable, and utilizes readily available starting materials.
Experimental Protocols
Step 1: Synthesis of N-Methyl-2-pyrrolecarboxaldehyde
This protocol is adapted from the general procedure for Vilsmeier-Haack formylation of pyrroles.
Materials:
-
N-Methylpyrrole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate trihydrate
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add anhydrous DMF (1.2 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0-5 °C and dilute with anhydrous dichloromethane.
-
Add a solution of N-methylpyrrole (1.0 equivalent) in dichloromethane dropwise, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of sodium acetate trihydrate (5.0 equivalents) in water, ensuring the temperature is controlled.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford N-methyl-2-pyrrolecarboxaldehyde as a pale yellow oil.
Step 2: Synthesis of this compound
This protocol employs a reductive amination procedure.
Materials:
-
N-Methyl-2-pyrrolecarboxaldehyde
-
Ammonium hydroxide (28-30% solution)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve N-methyl-2-pyrrolecarboxaldehyde (1.0 equivalent) in methanol.
-
Add an excess of concentrated ammonium hydroxide solution (e.g., 10-20 equivalents) to the flask.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the formation of the imine by TLC or GC-MS.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to obtain a product of high purity suitable for preclinical studies.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Formylation | N-Methylpyrrole, DMF, POCl₃ | Dichloromethane | 0 to Reflux | 3-4 | 75-85 |
| 2 | Reductive Amination | N-Methyl-2-pyrrolecarboxaldehyde, NH₄OH, NaBH₄ | Methanol | 0 to RT | 6-10 | 60-75 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Methyl-2-pyrrolecarboxaldehyde | C₆H₇NO | 109.13 | Pale yellow oil | 9.45 (s, 1H), 6.90 (t, 1H), 6.75 (dd, 1H), 6.10 (dd, 1H), 3.85 (s, 3H) | 179.5, 132.8, 125.4, 122.1, 108.9, 34.2 |
| This compound | C₆H₁₀N₂ | 110.16 | Colorless to pale yellow oil | 6.55 (t, 1H), 6.05 (dd, 1H), 5.95 (dd, 1H), 3.70 (s, 2H), 3.55 (s, 3H), 1.50 (br s, 2H) | 133.5, 122.0, 107.5, 105.8, 40.1, 33.7 |
Note: NMR data are representative and may vary slightly based on solvent and instrument.
Signaling Pathways and Logical Relationships
The therapeutic potential of this compound derivatives as SERT inhibitors is based on their ability to modulate serotonergic neurotransmission. SERT is a key protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, which can alleviate symptoms of depression and anxiety.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. The described methods are well-established, scalable, and yield a product of sufficient purity for preclinical research. The application of this compound as a scaffold for SERT inhibitors highlights its importance in the development of novel treatments for psychiatric disorders. Researchers and drug development professionals can utilize this information to efficiently produce this key intermediate for their discovery programs.
References
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrroles via Paal-Knorr Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its substituted derivatives are fundamental heterocyclic scaffolds integral to a wide array of biologically active natural products, pharmaceuticals, and advanced functional materials.[1][2] The pyrrole nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[3][4] Traditional multi-step syntheses of polysubstituted pyrroles can be inefficient and generate considerable waste. The Paal-Knorr synthesis offers a highly efficient and straightforward one-pot method for the construction of the pyrrole ring. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to produce the corresponding substituted pyrrole with good to excellent yields.[5][6][7]
This document provides detailed application notes and experimental protocols for the one-pot Paal-Knorr synthesis of substituted pyrroles. While the specific use of (1-Methyl-1H-pyrrol-2-yl)methanamine is not explicitly documented in the reviewed literature, the broad substrate scope of the Paal-Knorr reaction, which accommodates a variety of primary amines, suggests its potential as a suitable substrate for the synthesis of novel pyrrole derivatives.[7][8]
Reaction Mechanism and Experimental Workflow
The Paal-Knorr pyrrole synthesis is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[5][7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable aromatic pyrrole ring.[5][6] The overall workflow is a simple one-pot procedure involving the mixing of reactants, heating, and subsequent purification of the product.[9]
Caption: General experimental workflow for the one-pot Paal-Knorr synthesis of substituted pyrroles.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-hexanedione and various primary amines.
Table 1: Conventional Heating Methods for Paal-Knorr Synthesis
| Entry | Primary Amine | Catalyst / Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Acetic Acid | 110 | 2 h | >90 | [10] |
| 2 | Aniline | Concentrated HCl (1 drop) / Methanol | Reflux | 15 min | ~52 | [5] |
| 3 | Benzylamine | Glacial Acetic Acid / Ethanol | Reflux | 4 h | Not specified | [10] |
| 4 | Various primary amines | Bismuth Nitrate / Solvent-free | Room Temp. | Not specified | Excellent | [11] |
Table 2: Microwave-Assisted Paal-Knorr Synthesis
| Entry | 1,4-Dicarbonyl Compound | Primary Amine | Solvent / Additive | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 1,4-diketone | 3 equivalents of primary amine | Ethanol / Glacial Acetic Acid | 80 | Not specified | Not specified | [9] |
| 2 | 2,5-Hexanedione | Various primary amines | N,N'-dimethylurea and L-(+)-tartaric acid | Not specified | Not specified | Good to Excellent | [11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Paal-Knorr synthesis. These can be adapted for the use of this compound as the primary amine.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [5]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reaction is complete, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Protocol 2: General Microwave-Assisted Synthesis of N-Substituted Pyrroles [9]
-
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (e.g., this compound) (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., Acetic Acid)
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may include quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Applications in Drug Discovery and Biological Signaling
Substituted pyrroles are prevalent in numerous biologically active compounds and are considered "privileged scaffolds" in drug discovery.[3][4] They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][4] Many pyrrole-containing drugs function as protein kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival.[3] For instance, several pyrrolo[2,3-d]pyrimidines have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is vital for tumor growth.[4]
References
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Catalytic Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine derivatives. These compounds are of significant interest in medicinal chemistry, with some derivatives showing potential as serotonin transporter (SERT) inhibitors. The primary synthetic route involves a two-step process: the formylation of N-methylpyrrole to produce the key intermediate, 1-methyl-1H-pyrrole-2-carbaldehyde, followed by reductive amination to yield the desired methanamine derivatives.
Synthetic Strategy Overview
The principal catalytic method for synthesizing this compound derivatives is the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde precursor is efficiently synthesized via the Vilsmeier-Haack reaction, an electrophilic substitution that formylates electron-rich aromatic rings.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound derivatives.
Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like N-methylpyrrole. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).
Quantitative Data for Vilsmeier-Haack Reaction
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Vinylpyrrole | POCl₃, DMF | 1,2-Dichloroethane | Room Temp | 3 | Not specified for N-methylpyrrole, but a related procedure. | [1] |
| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride, NaOAc | DMF | 0 to Room Temp | 6.5 | 77 | [2] |
| 1,3-dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃, DMF | DMF | 80 | 3 | Not specified for N-methylpyrrole, but a related procedure. | [1] |
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole
Materials:
-
N-Methylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (optional, as solvent)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the solid Vilsmeier reagent will be observed.
-
Formylation: Dissolve N-methylpyrrole in a suitable solvent like 1,2-dichloroethane if necessary, or use it neat. Cool the Vilsmeier reagent mixture back to 0 °C and add the N-methylpyrrole solution dropwise.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 1 hour.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude product. Purify the crude 1-methyl-1H-pyrrole-2-carbaldehyde by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound Derivatives (Reductive Amination)
Reductive amination is a versatile and widely used method for the synthesis of amines. It involves the reaction of a carbonyl compound (in this case, 1-methyl-1H-pyrrole-2-carbaldehyde) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, with sodium borohydride being a common and effective choice. For more sensitive substrates, milder reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be used. Catalytic hydrogenation is also a viable method for the reduction of the imine intermediate.
Quantitative Data for Reductive Amination
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite, H₂ (100 bar) | - | 100 | - | 72-96 | [3] |
| p-Methoxybenzaldehyde | Benzylamine | Co-containing composite, H₂ (100 bar) | - | 100 | - | 72-96 | [3] |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite, H₂ (100 bar) | - | 100 | - | 60-89 | [3] |
| General Aldehydes | Primary Amines | Sodium Borohydride | Methanol | 0 to Room Temp | 12-16 | General Procedure | [4] |
| 2-Hexanone | Methylamine | Imine Reductase (IRED) | - | - | - | 55 (isolated) | [5] |
Experimental Protocols: Reductive Amination
Protocol 3.1: Reductive Amination using Sodium Borohydride
Materials:
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Primary or secondary amine (e.g., methylamine, benzylamine, dimethylamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [4]
-
Imine Formation: In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol. Add the desired primary or secondary amine (1.1-1.5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the this compound derivative by column chromatography on silica gel.
Protocol 3.2: Catalytic Hydrogenation
Materials:
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Primary or secondary amine
-
Palladium on carbon (Pd/C, 5-10 mol%) or other suitable hydrogenation catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Imine Formation: In a flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in methanol or ethanol. Stir at room temperature for 1-2 hours.
-
Hydrogenation: Transfer the solution to a hydrogenation vessel. Add the Pd/C catalyst.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Visualization of the Synthetic Pathway
The two-step synthesis of this compound derivatives can be represented by the following logical diagram:
References
- 1. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine. The following information is designed to help identify and minimize the formation of common side products during this synthetic transformation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing common synthetic routes such as the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde or the N-methylation of (1H-pyrrol-2-yl)methanamine.
Route 1: Reductive Amination of 1-Methyl-1H-pyrrole-2-carbaldehyde
Q1: My reaction is incomplete, and I observe significant amounts of the starting aldehyde in my crude product. What are the potential causes and solutions?
A1: Incomplete conversion of the starting aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, is a common issue in reductive amination. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or hydrogen gas with a catalyst) may be inadequate. Ensure at least a stoichiometric amount, and often a slight excess, is used.
-
Inefficient Imine Formation: The initial condensation of the aldehyde with the amine source (e.g., ammonia or methylamine) to form the imine intermediate may be slow or incomplete. This can be influenced by pH, temperature, and the presence of dehydrating agents. Consider adjusting the pH to a weakly acidic range (pH 5-6) to facilitate imine formation.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal conditions.
-
Catalyst Deactivation: If using catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Raney nickel) may be deactivated. Ensure the catalyst is fresh and handled under appropriate inert conditions.
Q2: I have isolated a side product with a mass corresponding to the starting aldehyde plus the amine, but without the reduction step. What is this and how can I avoid it?
A2: This is likely the imine intermediate, (E/Z)-N-((1-methyl-1H-pyrrol-2-yl)methylene)methanamine. Its formation indicates that the initial condensation reaction is occurring, but the subsequent reduction is failing. To minimize its presence in the final product:
-
Ensure Potent Reducing Agent: Verify the activity of your reducing agent. Sodium borohydride can decompose upon improper storage.
-
Optimize Reduction Conditions: For hydride reductions, ensure the temperature is appropriate for the chosen reagent. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.
Q3: I am observing the formation of a secondary amine, N-((1-methyl-1H-pyrrol-2-yl)methyl)amine, when using methylamine. How can I prevent this?
A3: The formation of the secondary amine is expected when using methylamine in the reductive amination. If the desired product is the primary amine, ammonia should be used as the nitrogen source. If the tertiary amine, N,N-dimethylthis compound, is the target, subsequent methylation of the secondary amine will be necessary.
Route 2: N-methylation of (1H-pyrrol-2-yl)methanamine (e.g., via Eschweiler-Clarke Reaction)
Q1: My N-methylation reaction is incomplete, leaving unreacted (1H-pyrrol-2-yl)methanamine. How can I drive the reaction to completion?
A1: Incomplete methylation in an Eschweiler-Clarke reaction is often due to insufficient reagents or suboptimal reaction conditions.[1]
-
Excess Reagents: Use a molar excess of both formaldehyde and formic acid to ensure complete methylation.[1]
-
Reaction Temperature: The reaction is typically performed at or near boiling temperatures to facilitate the reaction.[1]
-
Reaction Time: Monitor the reaction by TLC or GC-MS and continue heating until the starting material is consumed.
Q2: I have identified an N-formyl side product in my reaction mixture. What is it and how can I minimize its formation?
A2: The N-formyl derivative, N-((1-methyl-1H-pyrrol-2-yl)methyl)formamide, can form as a byproduct in the Eschweiler-Clarke reaction. Its formation can be influenced by the reaction conditions. While often a minor byproduct, its formation can be minimized by ensuring a sufficient excess of formaldehyde relative to formic acid.
Q3: Can over-methylation occur to form a quaternary ammonium salt?
A3: The Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts. The reaction proceeds through an iminium ion intermediate, which a tertiary amine cannot form.[1]
Quantitative Data Summary
The following table summarizes potential products and side products in the synthesis of this compound. Please note that the relative amounts of these products are highly dependent on the specific reaction conditions employed.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Synthetic Route of Observation | Notes |
| This compound | C₆H₁₀N₂ | 110.16 | Target Product | Desired final product. |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | C₆H₇NO | 109.13 | Reductive Amination | Unreacted starting material. |
| (1H-Pyrrol-2-yl)methanamine | C₅H₈N₂ | 96.13 | N-methylation | Unreacted starting material. |
| N-((1-Methyl-1H-pyrrol-2-yl)methyl)formamide | C₇H₁₀N₂O | 138.17 | Eschweiler-Clarke | N-formyl side product. |
| Bis((1-methyl-1H-pyrrol-2-yl)methyl)amine | C₁₂H₁₅N₃ | 201.27 | Reductive Amination | Potential byproduct from reaction with the product amine. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 1-Methyl-1H-pyrrole-2-carbaldehyde with Ammonia
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
1-Methyl-1H-pyrrole-2-carbaldehyde
-
Ammonia (aqueous or as ammonium acetate)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Ethanol
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol or ammonium acetate (excess).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Acidify the aqueous layer with HCl and wash with an organic solvent to remove unreacted aldehyde.
-
Basify the aqueous layer with NaOH and extract the product with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
References
Purification techniques for isolating high-purity (1-Methyl-1H-pyrrol-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in isolating high-purity (1-Methyl-1H-pyrrol-2-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as 1-methyl-1H-pyrrole-2-carbaldehyde, the corresponding oxime or alcohol if formed during the reduction, and polymeric byproducts resulting from the reactive nature of the pyrrole ring, especially under acidic conditions. Solvents used in the workup, like ethyl acetate or dichloromethane, may also be present as residual impurities.
Q2: What is the recommended storage condition for purified this compound?
A2: this compound is an amine and can be sensitive to air and light. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) in a tightly sealed, light-protected container to prevent degradation and discoloration.
Q3: Which analytical techniques are best suited to assess the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to determine the percentage purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (N-H and C-N stretching).
Troubleshooting Guide
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to deprotonate the amine and drive it into the organic phase. Perform multiple extractions with a suitable organic solvent. |
| Adsorption on Silica Gel | Primary amines can strongly adsorb to silica gel during column chromatography, leading to tailing and poor recovery. Consider deactivating the silica gel with a small percentage of triethylamine (e.g., 1-2%) in the eluent. Alternatively, use a different stationary phase like alumina. |
| Volatility of the Compound | The compound is reported to have a relatively low boiling point. Avoid excessive heating during solvent removal under reduced pressure. Use a rotary evaporator with a carefully controlled water bath temperature. |
| Degradation | The pyrrole ring can be sensitive to strong acids and prolonged exposure to air. Ensure all workup and purification steps are performed promptly and under neutral or slightly basic conditions where possible. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurities in Column Chromatography | Modify the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/methanol with triethylamine) may improve separation. |
| Azeotrope Formation | If distillation is used, an impurity may form an azeotrope with the product. In this case, an alternative purification method like column chromatography or crystallization of a salt derivative should be employed. |
| Residual Starting Material | If unreacted aldehyde is a major impurity, a bisulfite wash during the workup can help remove it. |
Issue 3: Product Discoloration (Turns Yellow/Brown)
| Potential Cause | Troubleshooting Step |
| Oxidation/Polymerization | The pyrrole nucleus is susceptible to oxidation and polymerization, which can be catalyzed by light and air. Handle the compound under an inert atmosphere and store it as recommended (see FAQ 2). If discoloration occurs during purification, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) if it does not interfere with downstream applications. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is useful for removing neutral or acidic impurities from the crude product.
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Extract the now basic aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
This method is effective for separating the target amine from closely related impurities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Eluent System: A common eluent system for amines is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate), with the addition of a small amount of triethylamine (~1%) to prevent tailing. A gradient from low to high polarity is often effective.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Property | Value |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Boiling Point | 65-67 °C at 15 mmHg |
| Appearance | Colorless to pale yellow liquid |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting persistent impurities.
Technical Support Center: Optimizing N-Methylation of 2-Aminomethylpyrrole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-methylation of 2-aminomethylpyrrole. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis and yield optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the N-methylation of 2-aminomethylpyrrole?
The primary goal is typically the selective methylation of the exocyclic primary amine to yield N,N-dimethyl-(1H-pyrrol-2-yl)methanamine. However, depending on the reaction conditions and the methylating agent used, methylation can also occur on the pyrrole ring nitrogen, leading to 1-methyl-2-(aminomethyl)pyrrole or the fully methylated product, N,N-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine.
Q2: Which are the most common methods for N-methylating 2-aminomethylpyrrole?
The two most common and effective methods are the Eschweiler-Clarke reaction and direct alkylation with a methylating agent like methyl iodide in the presence of a base.
-
Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde to achieve exhaustive methylation of the primary amine to a tertiary amine. A key advantage is that it does not produce quaternary ammonium salts.[1][2]
-
Direct Alkylation: This involves using an alkylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). This method requires careful control to avoid over-methylation and side reactions.
Q3: What are the main side reactions to be aware of?
The primary side reactions include:
-
Over-methylation: With potent alkylating agents like methyl iodide, the resulting tertiary amine can be further methylated to form a quaternary ammonium salt. The Eschweiler-Clarke reaction inherently avoids this issue.[1]
-
Pyrrole N-H Methylation: The pyrrole nitrogen is also nucleophilic and can be methylated, especially under basic conditions with a strong methylating agent.
-
Polymerization/Decomposition: Pyrroles can be sensitive to strongly acidic conditions, which might lead to decomposition or polymerization.
Q4: How can I selectively achieve mono-methylation of the primary amine?
Achieving selective mono-methylation to form N-methyl-(1H-pyrrol-2-yl)methanamine is challenging because the resulting secondary amine is often more nucleophilic than the starting primary amine. Strategies to favor mono-methylation include:
-
Using a stoichiometric amount of the methylating agent.
-
Employing a bulky protecting group on the pyrrole nitrogen to sterically hinder di-methylation.
-
Utilizing reductive amination with one equivalent of formaldehyde followed by reduction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (e.g., old formic acid or paraformaldehyde).2. Reaction temperature is too low.3. Insufficient reaction time.4. Ineffective base for deprotonation (in MeI method). | 1. Use fresh, high-purity reagents.2. For Eschweiler-Clarke, ensure the temperature is near boiling.[1] For MeI, reflux may be necessary.3. Monitor the reaction by TLC or LC-MS and extend the reaction time if needed.4. Switch to a stronger base (e.g., NaH instead of K₂CO₃) or a different solvent (e.g., DMF, DMSO). |
| Formation of Quaternary Ammonium Salt | Use of a strong, unhindered methylating agent like methyl iodide in excess. | 1. Switch to the Eschweiler-Clarke reaction, which stops at the tertiary amine stage.[1][3]2. Use a stoichiometric amount of methyl iodide and monitor the reaction carefully.3. Use a less reactive methylating agent like dimethyl carbonate. |
| Significant amount of Pyrrole N-Methylation | 1. Use of a strong base that deprotonates the pyrrole nitrogen.2. High reaction temperature with a potent methylating agent. | 1. Use a milder base (e.g., K₂CO₃) or a method that does not require a strong base, like the Eschweiler-Clarke reaction.2. Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before methylation. |
| Mixture of Mono- and Di-methylated Products | The secondary amine intermediate is more reactive than the primary amine starting material. | 1. For di-methylation, use the Eschweiler-Clarke reaction with excess formaldehyde and formic acid for exhaustive methylation.[2]2. For mono-methylation, use reductive amination with a controlled stoichiometry of formaldehyde. |
| Product is an insoluble tar or polymer | The reaction conditions are too acidic, causing decomposition of the pyrrole ring. | 1. Ensure that any acid used is neutralized during workup.2. If using the Eschweiler-Clarke reaction, perform the reaction under controlled heating and avoid prolonged exposure to high temperatures. |
Data Presentation: Comparison of Methylation Methods
The following tables summarize typical yields and conditions for the N,N-dimethylation of 2-aminomethylpyrrole based on established protocols for primary amines.
Table 1: Eschweiler-Clarke Reaction Conditions and Yields
| Formaldehyde (Equivalents) | Formic Acid (Equivalents) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| 2.5 | 2.5 | 100 | 6 | 85-95 | High yield and selectivity for the tertiary amine; no quaternary salt formation.[1][3] |
| 3.0 | 5.0 | 90-100 | 12 | >90 | Excess reagents ensure complete conversion of the primary amine. |
| 2.2 | 2.2 | 100 | 4 | 80-90 | Shorter reaction time with slightly lower, but still excellent, yield. |
Table 2: Direct Alkylation with Methyl Iodide
| Methyl Iodide (Equivalents) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Side Products |
| 2.2 | K₂CO₃ | Acetone | 56 (reflux) | 60-75 | Quaternary ammonium salt, N-methylpyrrole derivative |
| 2.5 | NaH | THF | 66 (reflux) | 70-85 | Higher yield but increased risk of pyrrole N-methylation |
| 3.0 | K₂CO₃ | DMF | 80 | 50-65 | Significant over-methylation and potential for N-methylpyrrole side products |
Experimental Protocols
Protocol 1: N,N-dimethylation via Eschweiler-Clarke Reaction
This protocol is adapted from standard procedures for the exhaustive methylation of primary amines.
Materials:
-
2-Aminomethylpyrrole (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic acid (98-100%, 2.5 eq)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-aminomethylpyrrole.
-
Add formic acid, followed by the aqueous formaldehyde solution.
-
Heat the mixture to 100°C and maintain it at this temperature for 6 hours. The reaction should be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH > 10 by the slow addition of 2 M NaOH solution while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 2: N,N-dimethylation using Methyl Iodide and K₂CO₃
Materials:
-
2-Aminomethylpyrrole (1.0 eq)
-
Methyl Iodide (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetone
-
Water
-
Ethyl Acetate
Procedure:
-
To a dry round-bottom flask, add 2-aminomethylpyrrole, anhydrous acetone, and anhydrous potassium carbonate.
-
Stir the suspension and add methyl iodide dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography.
Visualizations
Caption: Comparative reaction pathways for N-methylation.
Caption: Troubleshooting decision tree for low yield.
Caption: General experimental workflow for N-methylation.
References
Troubleshooting incomplete reductive amination in (1-Methyl-1H-pyrrol-2-yl)methanamine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine via reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Incomplete Reductive Amination
The synthesis of this compound is typically achieved through the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with an ammonia source. Incomplete reactions are a common challenge and can manifest as low yields or the presence of unreacted starting materials and side products. This guide addresses the most frequent issues encountered during this synthesis.
FAQs and Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde can stem from several factors. The primary areas to investigate are incomplete imine formation, the choice and activity of the reducing agent, and the overall reaction conditions.
-
Imine Formation: The initial step is the formation of an imine intermediate from the aldehyde and ammonia. This is an equilibrium reaction, and incomplete formation is a common reason for low yields.[1] To favor imine formation, consider the following:
-
Ammonia Source: Using a high concentration of ammonia, such as a saturated solution of ammonia in methanol or using ammonium chloride with a non-nucleophilic base, can drive the equilibrium towards the imine.
-
Water Removal: The formation of the imine releases water. Removing this water can significantly improve the yield. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate or molecular sieves.[1]
-
-
Reducing Agent: The choice and quality of the reducing agent are critical.
-
Agent Selection: Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations. This is because they are less likely to prematurely reduce the starting aldehyde to the corresponding alcohol.[1]
-
Agent Quality: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. The activity of borohydride reagents can diminish over time, especially with exposure to moisture.
-
-
Reaction Conditions:
-
pH: The pH of the reaction mixture is crucial. A mildly acidic pH (around 5-6) is often optimal for imine formation. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
-
Temperature: While imine formation can sometimes be accelerated by gentle heating, the reduction step is typically performed at room temperature or below to minimize side reactions.
-
Q2: I am observing the formation of 1-methyl-1H-pyrrole-2-methanol as a significant byproduct. How can I prevent this?
A2: The formation of the alcohol byproduct is a clear indication that the reducing agent is reacting with the starting aldehyde before the imine is formed and reduced.
-
Choice of Reducing Agent: As mentioned in Q1, using a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN will significantly reduce the likelihood of aldehyde reduction. These reagents are more selective for the protonated imine (iminium ion) over the carbonyl group.[1]
-
Stepwise Procedure: If you must use NaBH₄, a two-step, one-pot procedure is recommended. First, allow the aldehyde and ammonia source to react for a period to form the imine. Monitor the reaction by TLC or LC-MS. Once imine formation is complete or has reached equilibrium, add the NaBH₄.[1]
Q3: My reaction seems to stall, and I have both unreacted aldehyde and imine present in my final mixture. What should I do?
A3: This situation suggests either an issue with the reducing agent's activity or suboptimal reaction conditions for the reduction step.
-
Check Reducing Agent: Test the activity of your sodium borohydride by attempting a simple reduction of a ketone like acetone and monitoring by TLC.[1] If the reductant is old or has been improperly stored, it may have lost its potency.
-
Solvent: Ensure you are using an appropriate solvent. Methanol or ethanol are common choices for NaBH₄ reductions. For NaBH(OAc)₃, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. Typically, 1.5 to 2 equivalents are used.
Q4: I am having difficulty purifying my final product from the reaction mixture. What are some recommended procedures?
A4: The basic nature of the amine product allows for straightforward purification using acid-base extraction.
-
Acid-Base Extraction:
-
After the reaction is complete, quench any remaining reducing agent by the careful addition of water.
-
Acidify the reaction mixture with an acid like 1M HCl. This will protonate your amine product, making it water-soluble.
-
Wash the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane to remove any non-basic impurities and unreacted aldehyde.
-
Basify the aqueous layer with a base such as 1M NaOH to deprotonate the amine, making it soluble in organic solvents.
-
Extract the product into an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If impurities persist, silica gel column chromatography can be employed. A mobile phase of dichloromethane and methanol with a small amount of triethylamine to prevent the amine from streaking on the silica gel is a common choice.
Quantitative Data Summary
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde; requires careful control of addition. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Selective for imines over carbonyls; tolerant of a wider pH range. | Toxic cyanide byproduct generation. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF, 1,2-Dichloroethane | Mild and highly selective for imines; non-toxic byproducts. | Moisture sensitive; more expensive. |
Experimental Protocols
The following is a general, representative protocol for the synthesis of this compound based on standard reductive amination procedures for heterocyclic aldehydes. Note: This is a generalized procedure and may require optimization.
Protocol: Reductive Amination using Sodium Borohydride
-
Imine Formation:
-
Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of 7N ammonia in methanol (5-10 eq) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Be cautious of gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add 1M HCl to the residue to dissolve the amine product.
-
Wash the acidic aqueous layer with ethyl acetate to remove organic impurities.
-
Basify the aqueous layer with 1M NaOH until pH > 10.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Further purification can be achieved by distillation or column chromatography if necessary.
-
Visualizations
Reductive Amination Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete reductive amination.
References
Minimizing byproduct formation in the Paal-Knorr synthesis of N-substituted pyrroles
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of N-substituted pyrroles. Our focus is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr synthesis of N-substituted pyrroles, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr synthesis of N-substituted pyrroles is the corresponding furan.[1][2][3] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.[1][2]
Solutions:
-
Control Acidity: Furan formation is particularly favored under strongly acidic conditions (pH < 3).[1][4] To minimize this side reaction, maintain a pH above 3.[1] The use of a weak acid, such as acetic acid, is often recommended.[4]
-
Use Excess Amine: Employing an excess of the primary amine can favor the desired pyrrole formation over the competing furan synthesis.[1][5]
-
Catalyst Choice: Opt for milder catalysts. While Brønsted acids can be effective, Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, or even milder options like I₂ or montmorillonite clay can promote the reaction under less acidic conditions.[6] Some modern protocols have even demonstrated success under catalyst and solvent-free conditions.[7]
Q2: My reaction mixture is turning into a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[1] This is typically triggered by excessively high temperatures or highly acidic conditions.[1]
Solutions:
-
Lower Reaction Temperature: Reducing the reaction temperature can mitigate polymerization.[1]
-
Use a Milder Catalyst: Switching to a milder acid catalyst can prevent the degradation that leads to tar formation.[1]
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to product degradation.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Q3: The reaction is sluggish and resulting in a low yield or is not proceeding to completion. What are the common causes?
Several factors can contribute to a slow or incomplete Paal-Knorr synthesis.[1][2]
Solutions:
-
Evaluate Starting Material Reactivity: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][2] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][3] In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary, but this must be balanced against the risk of byproduct formation.
-
Optimize Catalyst: The choice and concentration of the acid catalyst are critical.[2] While catalysis is generally required, the type of acid can significantly impact the reaction rate. Experimenting with different Brønsted or Lewis acids may be beneficial.[2]
-
Increase Temperature Moderately: If the reaction is slow, a moderate increase in temperature can improve the rate and yield.[1] However, be cautious of overheating, which can lead to byproduct formation.[1]
-
Ensure Purity of Reagents: Impurities in the starting materials can interfere with the reaction.[2][5] It is advisable to use freshly purified reagents.[2]
-
Consider Solvent Choice: The choice of solvent can influence reaction rates. While some reactions are performed neat, solvents like ethanol, methanol, or toluene are commonly used.[1][3][8] For microwave-assisted synthesis, polar solvents are often preferred.[3]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the Paal-Knorr synthesis.
Caption: A logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr synthesis of N-substituted pyrroles?
The reaction proceeds through the initial attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[9][10] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring.[9] The final step involves the dehydration of this cyclic intermediate to yield the aromatic N-substituted pyrrole.[9][10] The ring-closing step is often the rate-determining step of the reaction.[6][9]
Q2: What are some modern, greener alternatives to traditional Paal-Knorr conditions?
Recent advancements have focused on developing more environmentally friendly protocols.[9] These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields.[3][6][11]
-
Use of ionic liquids: Ionic liquids like [BMIm]BF₄ can serve as both the solvent and catalyst, sometimes allowing the reaction to proceed at room temperature without an added acid catalyst.[6]
-
Catalyst and solvent-free conditions: Some protocols have shown excellent yields by simply stirring the 1,4-diketone and amine together at room temperature.[7]
-
Heterogeneous catalysts: The use of recyclable solid acid catalysts, such as silica-supported sulfuric acid or cationic exchange resins, simplifies product purification and reduces waste.[12][13]
Q3: How should I purify my N-substituted pyrrole product?
The appropriate purification method depends on the physical properties of the synthesized pyrrole.[1]
-
Crystallization: For solid products, recrystallization from a suitable solvent system (e.g., methanol/water) is often an effective purification technique.[1][3]
-
Column Chromatography: Silica gel column chromatography is a standard and versatile method for purifying a wide range of pyrrole derivatives.[1][3][8]
-
Aqueous Workup: After the reaction, partitioning the mixture between water and an organic solvent (like ethyl acetate), followed by washing the organic layer, can remove many water-soluble impurities and the acid catalyst.[3][8]
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective method for purification.[8]
Data Presentation
The following tables summarize quantitative data for the Paal-Knorr synthesis under various conditions to provide a comparative overview.
Table 1: Conventional Heating Methods for N-Aryl and N-Alkyl Pyrrole Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Conc. HCl | Methanol | Reflux | 15-30 min | ~52 | [3][11] |
| Acetonylacetone | Aniline | CATAPAL 200 | - | 60 | 45 min | 96 | [14] |
| Acetonylacetone | Benzylamine | CATAPAL 200 | - | 60 | 45 min | 97 | [14] |
| 2,5-Hexanedione | Aniline | Acetic Acid | - | 100 | 1 h | 95 | [11] |
Table 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Substituted 1,4-diketone | Primary aryl amine | Acetic Acid/Ethanol | 80 | - | - | [3] |
| 1,4-Dicarbonyl | Primary amine | Acetic Acid | 120-150 | 2-10 | - | [11] |
| 2,5-Hexanedione | Aniline | Iodine | - | 120-150 | 2 | 92 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole [3][9][11]
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) for recrystallization
-
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15-30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.
-
Protocol 2: Microwave-Assisted Synthesis of an N-Substituted Pyrrole [3][9][11]
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial
-
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate aqueous workup, which may involve partitioning the mixture between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
General Experimental Workflow
The following diagram illustrates the general workflow for the Paal-Knorr synthesis of N-substituted pyrroles.
Caption: General experimental workflow for the Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. benchchem.com [benchchem.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. mdpi.com [mdpi.com]
Stability issues and degradation pathways of (1-Methyl-1H-pyrrol-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of experiments involving (1-Methyl-1H-pyrrol-2-yl)methanamine.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and use of this compound.
Issue 1: The compound has developed a yellow or brownish color upon storage.
-
Potential Cause: This is a common issue with pyrrole derivatives and is likely due to oxidation and/or polymerization upon exposure to air and light.[1] Pyrrole compounds are susceptible to forming colored impurities.[1]
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., TLC, LC-MS, or NMR) to determine if significant degradation has occurred.
-
Purification: If the impurity level is unacceptable, consider purification by column chromatography. It may be necessary to use silica gel deactivated with a base (e.g., triethylamine) to prevent on-column degradation.[1]
-
Preventative Measures: For future storage, ensure the compound is in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light by using an amber vial or by wrapping the container in aluminum foil.[1][2] Store at the recommended refrigerated temperature (below 4°C/39°F).[2]
-
Issue 2: Inconsistent results or loss of activity in experimental assays.
-
Potential Cause 1: Degradation in Solution. this compound can be unstable in certain solvents or at specific pH values, particularly in acidic conditions which can catalyze polymerization or other reactions.[2][3] Exposure to moist air or water can also lead to degradation.[2]
-
Troubleshooting Steps:
-
Prepare solutions fresh for each experiment whenever possible.
-
If stock solutions must be stored, keep them at low temperatures and protected from light. Consider performing a preliminary stability study in your experimental buffer or solvent system.
-
Avoid acidic conditions unless required by the protocol, as acids are known to be incompatible with this compound.[2]
-
-
Potential Cause 2: Incompatibility with other reagents. The compound is incompatible with strong oxidizing agents, acids, acid chlorides, halogens, and halogenated agents.[2] Reaction with these substances will lead to degradation and loss of the desired compound.
-
Troubleshooting Steps:
-
Review all reagents used in your experiment for potential incompatibilities.
-
Ensure that any reaction vessels and equipment are free from residues of incompatible chemicals.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a tightly closed container, in a dry area, and kept refrigerated (below 4°C/39°F).[2] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2][4] Protecting the compound from light is also crucial to prevent photolytic degradation.[1]
Q2: What are the primary degradation pathways for this compound?
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of colored byproducts and eventually polymerization.[1][5][6]
-
Polymerization: Like pyrrole itself, this compound can undergo polymerization, which can be initiated by exposure to light, heat, or acidic conditions.[3][7] This process leads to the formation of polypyrrole-like materials and a loss of the monomeric compound.
-
Acid-Catalyzed Reactions: The presence of acids can lead to degradation and polymerization of the pyrrole ring.[2][3]
Q3: How should I handle this compound in the laboratory?
A3: this compound should be handled with appropriate safety precautions.
-
Use the compound in a well-ventilated area or a chemical fume hood.[2]
-
Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[8]
-
Avoid breathing vapors or mists.[8]
-
Prevent contact with skin and eyes.[2]
-
Keep the compound away from heat, sparks, and open flames.
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in the public domain. The following table provides a general overview of the compound's stability based on information for pyrrole derivatives and standard handling guidelines.
| Parameter | Condition | Stability Profile | Recommendation |
| Storage | Refrigerated ( <4°C), Inert Atmosphere, Dark | Expected to be stable for extended periods. | Follow recommended storage conditions strictly.[2] |
| Room Temperature, Air, Light | Prone to discoloration and degradation.[1] | Avoid prolonged storage under these conditions. | |
| pH | Acidic (pH < 7) | Likely unstable; risk of polymerization/degradation.[2][3] | Avoid acidic conditions unless necessary for a reaction. |
| Neutral to Basic (pH ≥ 7) | Generally more stable than in acidic conditions. | Use neutral or slightly basic buffers when possible. | |
| Solvents | Aprotic Solvents (e.g., THF, DCM) | Generally stable if the solvent is dry. | Use anhydrous solvents for best results. |
| Protic Solvents (e.g., water, methanol) | Stability may be limited; sensitive to moisture.[2] | Prepare fresh solutions and use promptly. | |
| Compatibility | Strong Oxidizing Agents, Strong Acids | Incompatible; will lead to rapid degradation.[2] | Avoid contact with these classes of reagents. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Solution Preparation
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
If the compound is stored under an inert atmosphere, open and handle it in a glovebox or under a stream of inert gas (nitrogen or argon).
-
Weigh the desired amount of the compound rapidly and transfer it to a suitable container.
-
Add the desired solvent (preferably anhydrous) and mix until dissolved.
-
If the solution is not for immediate use, flush the headspace of the container with an inert gas before sealing. Store the solution refrigerated and protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation should be monitored by a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at room temperature and/or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the solid sample by preparing a solution of a known concentration. Analyze the solution sample directly after appropriate dilution.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined duration.[9]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples against a non-stressed control to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:69807-81-4 | Chemsrc [chemsrc.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
Challenges in the scale-up production of (1-Methyl-1H-pyrrol-2-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of (1-Methyl-1H-pyrrol-2-yl)methanamine.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of N-Methylpyrrole-2-carboxaldehyde
Q: We are experiencing low yields during the formylation of N-methylpyrrole. What are the common causes and how can we optimize this step?
A: Low yields in the Vilsmeier-Haack formylation of N-methylpyrrole are often attributed to side reactions or incomplete conversion. Here are some potential causes and troubleshooting steps:
-
Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of unexpected side products, especially with halogenated pyrroles.[1] Careful control of reaction conditions is crucial.
-
Incomplete Conversion: Insufficient reagent activity or non-optimal reaction time and temperature can lead to incomplete conversion.
Troubleshooting Steps:
-
Reagent Quality: Ensure the phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are of high purity and handled under anhydrous conditions to prevent deactivation of the Vilsmeier reagent.
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Temperature Control: Maintain the recommended temperature range during the formation of the Vilsmeier reagent and the subsequent formylation. Runaway temperatures can lead to polymerization and byproduct formation.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
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Work-up Procedure: Quench the reaction carefully by adding it to ice-water, followed by neutralization with a base like sodium hydroxide to precipitate the product. Ensure complete extraction of the product from the aqueous layer.
Illustrative Reaction Parameters for N-Methylpyrrole-2-carboxaldehyde Synthesis:
| Parameter | Condition | Notes |
| Reactants | N-methylpyrrole, POCl₃, DMF | |
| Solvent | Dichloromethane (DCM) or solvent-free | |
| Temperature | 0-10 °C for Vilsmeier reagent formation, then 25-40 °C for formylation | Careful temperature control is critical. |
| Reaction Time | 1-4 hours | Monitor by TLC/HPLC. |
| Work-up | Quench with ice-water, neutralize with NaOH, extract with ethyl acetate. |
Issue 2: Poor Performance in the Reductive Amination Step
Q: Our reductive amination of N-methylpyrrole-2-carboxaldehyde with ammonia/methylamine is sluggish and produces significant impurities. How can we improve this reaction at scale?
A: Challenges in reductive amination at scale often revolve around imine formation, reducing agent selection, and managing exotherms.
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Imine Formation: The initial condensation of the aldehyde with the amine to form an imine is a critical equilibrium-driven step.
-
Reducing Agent: The choice of reducing agent impacts selectivity, safety, and cost on a large scale.
-
Exotherm Control: The reduction step is often exothermic and requires careful management to prevent side reactions and ensure safety.
Troubleshooting Steps:
-
Promote Imine Formation:
-
Dehydrating Agents: On a lab scale, dehydrating agents like magnesium sulfate or molecular sieves can be used. For scale-up, azeotropic removal of water using a Dean-Stark trap with a suitable solvent like toluene is a common strategy.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can catalyze imine formation.
-
-
Select an Appropriate Reducing Agent:
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Sodium Borohydride (NaBH₄): A cost-effective choice, but can also reduce the starting aldehyde if not controlled properly. Add the borohydride portion-wise to manage the exotherm and maintain a low concentration.
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent that is often preferred for reductive aminations as it is less likely to reduce the aldehyde.[2]
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a greener and often more cost-effective option for large-scale production. This requires specialized high-pressure reactor equipment.
-
-
Manage Reaction Exotherm:
-
Slow Addition: Add the reducing agent slowly and in portions to control the rate of reaction and heat generation.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to maintain the desired reaction temperature.
-
Comparison of Common Reducing Agents for Reductive Amination:
| Reducing Agent | Advantages | Disadvantages | Scale-up Considerations |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde. Generates hydrogen gas. | Careful portion-wise addition is necessary to control exotherm and selectivity. |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for imines. Milder reaction conditions. | More expensive than NaBH₄. | Preferred for cleaner reactions, but cost may be a factor. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reagent, high atom economy. | Requires specialized high-pressure equipment. Catalyst can be a fire hazard. | Ideal for large-scale production due to low cost and waste, but requires significant capital investment. |
Issue 3: Difficulty in Product Purification and Isolation
Q: We are facing challenges in purifying this compound at a large scale. What are the recommended procedures?
A: The basic nature of the product and the potential for impurities from the reductive amination step can complicate purification.
Troubleshooting Steps:
-
Initial Work-up: After the reaction, quench any remaining reducing agent carefully (e.g., with acetone or acetic acid if using borohydrides).
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Extract the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine product and transfer it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
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Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine product, which can then be extracted back into an organic solvent.
-
-
Distillation: For volatile amines, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid or can form a stable salt (e.g., hydrochloride or fumarate), crystallization can be an excellent method for achieving high purity on a large scale.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound?
A1: The most common synthetic route involves a two-step process:
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Formation of the pyrrole ring: The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a classic method for forming substituted pyrroles.
-
Introduction of the aminomethyl group: This is typically achieved through the formylation of the N-methylpyrrole followed by reductive amination.
Q2: What are the critical process parameters to monitor during the scale-up of the Paal-Knorr synthesis?
A2: Key parameters for a successful and safe scale-up of the Paal-Knorr synthesis include:
-
Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is crucial to avoid side reactions and ensure product quality.
-
pH Control: The reaction is acid-catalyzed, and the pH should be optimized to promote cyclization without causing degradation of the starting materials or product.[3]
-
Mixing: Efficient mixing is essential to ensure uniform reaction conditions, especially in large reactors.
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Removal of Water: The reaction produces water, which can inhibit the reaction. Azeotropic removal is a common strategy at scale.
Q3: What are the potential impurities that can form during the synthesis, and how can they be controlled?
A3: Potential impurities can arise from both the pyrrole formation and the reductive amination steps:
-
From Pyrrole Synthesis: Unreacted starting materials, furan byproducts (if conditions are too acidic), and polymeric materials are common impurities.[3]
-
From Reductive Amination: Unreacted aldehyde, the corresponding alcohol (from aldehyde reduction), and over-alkylated amines (if a primary amine is used as the nitrogen source for the final product).
-
Control Measures: Careful control of reaction conditions (temperature, stoichiometry, reaction time), in-process monitoring, and a robust purification strategy are essential for controlling impurity levels.
Q4: Are there any "green" chemistry considerations for the production of this compound?
A4: Yes, several aspects of the synthesis can be optimized for improved environmental performance:
-
Catalytic Hydrogenation: Using catalytic hydrogenation for the reductive amination step is preferable to using stoichiometric hydride reagents as it has higher atom economy and produces less waste.[4]
-
Solvent Selection: Choosing solvents with a lower environmental impact and exploring possibilities for solvent recycling can significantly improve the green credentials of the process.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, fewer byproducts, and improved safety, which are all key principles of green chemistry.
Experimental Protocols
Protocol 1: Synthesis of N-Methylpyrrole-2-carboxaldehyde via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a cooled (0-5 °C) reactor equipped with a mechanical stirrer and a dropping funnel, slowly add phosphoryl chloride (1.1 eq) to anhydrous dimethylformamide (3.0 eq). Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Slowly add N-methylpyrrole (1.0 eq) to the Vilsmeier reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Slowly neutralize the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-methylpyrrole-2-carboxaldehyde by vacuum distillation.
Protocol 2: Reductive Amination to this compound
-
Imine Formation: In a reactor, dissolve N-methylpyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or toluene. Add a solution of ammonia or methylamine (as a solution in alcohol or water, 1.5-2.0 eq). If using toluene, fit the reactor with a Dean-Stark apparatus and heat to reflux to remove water azeotropically.
-
Reduction: Cool the mixture to 0-10 °C.
-
Using Sodium Borohydride: Slowly add sodium borohydride (1.2 eq) in portions, keeping the temperature below 20 °C.
-
Using Catalytic Hydrogenation: Transfer the imine solution to a high-pressure reactor. Add a catalytic amount of 5% Pd/C (e.g., 1-2 mol%). Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature until hydrogen uptake ceases.
-
-
Work-up:
-
For Borohydride Reduction: Quench the reaction by the slow addition of acetone. Remove the solvent under reduced pressure.
-
For Catalytic Hydrogenation: Carefully filter the catalyst.
-
-
Purification: Perform an acid-base extraction as described in the troubleshooting section. The final product can be further purified by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for scale-up production.
References
Identifying and characterizing impurities in (1-Methyl-1H-pyrrol-2-yl)methanamine samples
Technical Support Center: (1-Methyl-1H-pyrrol-2-yl)methanamine
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with this compound. It covers the identification and characterization of potential impurities that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound samples?
A1: Impurities can originate from several sources:
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Synthesis-Related Impurities: Unreacted starting materials (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde, reduction agents), reagents, and by-products from side reactions. For instance, the Paal-Knorr synthesis, a common method for generating pyrrole rings, can result in various side products depending on the precursors.[1]
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Degradation Products: Pyrrole-containing compounds can be susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions. Dipyrromethane (DPM) derivatives, for example, are known to be electron-rich and prone to oxidation.[2][3]
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Residual Solvents: Solvents used during the synthesis and purification steps (e.g., ethanol, ethyl acetate, dichloromethane) are common impurities.[4][5]
-
Contamination: Cross-contamination from glassware or other equipment can introduce extraneous substances.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at low temperatures (2-8°C) and protected from light. Given that related pyrrole compounds can be sensitive, oxygen-free conditions are beneficial for long-term storage.[2]
Q3: My sample has developed a darker color over time. What does this indicate?
A3: A change in color, typically to a dark brown or black, often suggests degradation, likely through oxidation or polymerization. It is crucial to re-analyze the sample for purity before use if any change in physical appearance is observed.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I am seeing one or more unexpected peaks in my reverse-phase HPLC analysis. How do I identify them?
A: An unexpected peak can be an impurity or an artifact. Follow this workflow to characterize it:
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Verify System Suitability: Ensure the peak is not from the mobile phase, solvent blank, or system contamination. Run a blank gradient.
-
Spike with Starting Materials: Separately, spike a sample of your material with known starting materials and intermediates from your synthesis. An increase in the peak area of an existing peak will confirm its identity.
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LC-MS Analysis: If the impurity is not a known starting material, perform an LC-MS analysis to obtain its mass-to-charge ratio (m/z). This provides the molecular weight, which is a critical first step in identification.
-
Isolation and NMR: If the impurity is present in sufficient quantity (>0.1%), consider isolating it using preparative HPLC. Full structural elucidation can then be achieved using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC).
Issue 2: Extraneous Signals in NMR Spectrum
Q: My ¹H NMR spectrum of the purified compound shows signals that do not correspond to the product. What could they be?
A: These signals are likely from residual solvents or a low-level impurity.
-
Check for Common Solvents: Compare the chemical shifts of the unknown signals to established tables for common laboratory solvents.[4][5][6] Even after drying, trace amounts of solvents like ethanol, acetone, or dichloromethane are frequently observed.
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Look for Structurally Similar Impurities: Consider the possibility of isomers or related by-products. For example, if the synthesis involved a Vilsmeier-Haack reaction, specific side products could form.[7]
-
Assess Signal Integration: If the integration of the extraneous signals is low and consistent with solvent peaks, and the product signals are sharp and in the correct ratio, the sample may be suitable for many applications. If the signals are significant or broad, it may indicate a substantial impurity or degradation.
Data Presentation: Potential Impurities
The following table summarizes potential impurities, their likely origin, and molecular weights to aid in mass spectrometry analysis.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | 109.12 | Unreacted Starting Material | |
| 1-Methyl-1H-pyrrole | 81.12 | Starting Material Precursor | |
| 2,2'-(Methylazanediyl)bis(methylene)bis(1-methyl-1H-pyrrole) | Dimeric structure | 215.30 | Side-reaction Product |
| (1-Methyl-1H-pyrrol-2-yl)methanol | 111.14 | Over-reduction By-product |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for analyzing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).[8]
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.
Protocol 2: GC-MS for Volatile Impurities and Residual Solvents
This method is suitable for identifying volatile impurities, such as residual solvents. Derivatization may be required for less volatile impurities.[9][10]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: 35-500 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Protocol 3: NMR Analysis for Structural Elucidation
This protocol is for the structural characterization of an isolated impurity.
-
Sample Preparation: Dissolve ~5 mg of the isolated impurity in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton NMR spectrum. Note the chemical shift, multiplicity, coupling constants, and integration of all signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms.
-
2D NMR (if needed): If the structure is not clear from 1D spectra, perform 2D NMR experiments:
-
COSY: To establish ¹H-¹H spin-spin coupling networks.
-
HSQC: To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC: To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is key for connecting molecular fragments.
-
-
Data Interpretation: Assemble the fragments identified from the spectral data to propose a chemical structure. Compare the data with literature values for known compounds.[11]
Visualizations
Impurity Identification Workflow
The following diagram illustrates a typical experimental workflow for identifying and characterizing an unknown impurity.
Caption: A flowchart of the standard process from initial analysis to final impurity characterization.
Troubleshooting Logic for Unexpected Peaks
This diagram provides a logical path for troubleshooting the source of an unexpected analytical peak.
Caption: A decision tree for diagnosing the origin of an unknown impurity peak.
References
- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 2. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. epfl.ch [epfl.ch]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. kgroup.du.edu [kgroup.du.edu]
Improving the regioselectivity of reactions involving the (1-Methyl-1H-pyrrol-2-yl)methanamine scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (1-methyl-1H-pyrrol-2-yl)methanamine scaffold. The following information is designed to help overcome common challenges in controlling regioselectivity during synthetic modifications of this versatile building block.
Disclaimer
Direct experimental data for the regioselectivity of all reactions on the this compound scaffold is limited in the public domain. The guidance provided herein is based on established principles of pyrrole chemistry, data from closely related N-methyl and 2-substituted pyrrole analogues, and established reaction mechanisms. Researchers should consider this guidance as a starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for electrophilic substitution?
A1: The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The positions are activated in the order C5 > C4 > C3. The C5 position is the most electronically activated and sterically accessible. The (aminomethyl)methyl group at C2 and the methyl group on the nitrogen are both electron-donating, further activating the ring, particularly at the C5 and C3 positions. However, the C5 position is generally favored for electrophilic attack due to less steric hindrance compared to the C3 position, which is flanked by two substituents.
Q2: How does the aminomethyl side chain influence the regioselectivity of reactions?
A2: The aminomethyl group is basic and can be protonated under acidic conditions. This can alter its electronic effect from electron-donating to electron-withdrawing, deactivating the pyrrole ring towards electrophilic substitution. In its neutral form, it has a modest activating effect. It is crucial to consider the reaction conditions, as the state of the amine will significantly impact reactivity and regioselectivity. For reactions involving the pyrrole ring, it is often advisable to protect the amine to prevent side reactions and ensure predictable outcomes.
Q3: What is the role of the N-methyl group in directing regioselectivity?
A3: The N-methyl group is an electron-donating group that activates the pyrrole ring towards electrophilic substitution. It also sterically hinders the adjacent C2 and C5 positions to some extent, although this effect is generally less significant than electronic effects in directing incoming electrophiles. Its primary role is to prevent N-substitution and to modulate the overall electron density of the pyrrole ring.
Q4: Can I achieve substitution at the C3 or C4 positions?
A4: While C5 is the most favored position for electrophilic substitution, achieving substitution at C3 or C4 is possible but often requires specific strategies. Bulky protecting groups on the aminomethyl side chain or at the C5 position can sterically direct incoming electrophiles to the C4 or C3 positions. Alternatively, lithiation/metalation strategies followed by quenching with an electrophile can provide access to specific regioisomers that are not favored under standard electrophilic conditions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation of this compound and obtaining a mixture of C5 and C4 acylated products, with low overall yield. How can I improve the regioselectivity for the C5 position?
Answer:
Poor regioselectivity and low yields in Friedel-Crafts acylation of this scaffold are common issues. Here are several factors to consider and optimize:
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Protect the Amine: The free amine of the methanamine side chain can react with the acylating agent and the Lewis acid catalyst, leading to side products and catalyst deactivation. Protect the amine with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prior to acylation.
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Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence regioselectivity. Milder Lewis acids like ZnCl₂ or FeCl₃ may offer better selectivity than stronger ones like AlCl₃, which can lead to polymerization and lower yields.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product, which is typically the C5-acylated isomer.
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Solvent: The choice of solvent can impact the reactivity of the electrophile and the stability of the intermediates. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
Workflow for Optimizing Friedel-Crafts Acylation:
Technical Support Center: Overcoming Poor Solubility of (1-Methyl-1H-pyrrol-2-yl)methanamine Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (1-methyl-1H-pyrrol-2-yl)methanamine derivatives in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative poorly soluble in a specific organic solvent?
The solubility of a compound is governed by the principle of "like dissolves like." this compound derivatives possess a dual nature: the pyrrole ring is aromatic and relatively non-polar, while the methanamine group is polar and capable of hydrogen bonding.[1][2] Poor solubility arises when the intermolecular forces between the solvent molecules and the derivative are weaker than the forces between the derivative molecules themselves. For instance, a highly non-polar solvent like hexane may not effectively solvate the polar amine group, while a very polar protic solvent like methanol might be too structured to accommodate the non-polar pyrrole ring efficiently.
Q2: What are the initial recommended solvents for dissolving my this compound derivative?
A good starting point is to screen a range of solvents with varying polarities. Lower aliphatic amines are generally soluble in water and can form hydrogen bonds.[3] However, as the size of the alkyl or aryl groups increases, their solubility in water decreases, while their solubility in less polar organic solvents like ether, alcohol, and benzene increases.[3][4] Pyrrole itself is quite soluble in polar organic solvents like ethanol and moderately polar solvents like chloroform.[1]
A suggested initial screening panel could include:
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Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone.
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Polar Protic Solvents: Ethanol, Methanol, Isopropanol.
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Non-polar Aromatic Solvents: Toluene.
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High-Polarity Solvents (for highly polar derivatives): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
Q3: How can I improve the solubility of my compound without chemical modification?
Several physical methods can enhance solubility:
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Heating: Increasing the temperature generally increases the solubility of solids in liquids by providing the energy needed to overcome the crystal lattice energy.[1]
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Sonication: Using an ultrasonic bath can help break down solute aggregates and increase the rate of dissolution.
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Co-solvents: Using a mixture of solvents can be highly effective. For example, adding a small amount of a polar solvent like methanol to a less polar solvent like dichloromethane can significantly improve the solubility of a polar compound.
Q4: What chemical modifications can be made to my derivative to enhance its solubility?
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Salt Formation: Amines are basic and can react with acids to form salts. These salts are often more soluble in polar solvents, particularly water and alcohols, than the free base.[5] Treating your derivative with an acid like hydrochloric acid (HCl) or acetic acid can convert it to its corresponding salt.
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Functional Group Modification: Although this alters the original compound, adding polar functional groups like carboxylic acids or sulfonates can improve solubility in polar solvents.[6]
Q5: My compound precipitates out of solution upon cooling. What can I do?
This is a common issue when a solution is saturated at a higher temperature. To address this, you can:
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Use a co-solvent system: A mixture of solvents may maintain solubility over a wider temperature range.
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Prepare a less concentrated solution: If the experimental conditions allow, working with a more dilute solution can prevent precipitation.
-
Controlled cooling: Slow, controlled cooling can sometimes lead to the formation of a stable supersaturated solution or larger, more easily filterable crystals if precipitation is desired.
Q6: What safety precautions should I take when working with these compounds and solvents?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the specific hazards of the solvents you are using. For example, chlorinated solvents can be toxic, and ethers can form explosive peroxides.[7]
-
Aromatic amines can be toxic and may be absorbed through the skin.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound is insoluble in a wide range of common organic solvents. | The compound may be highly crystalline or have strong intermolecular hydrogen bonding. | Try more aggressive polar aprotic solvents like DMF or DMSO. Consider gentle heating or sonication. If the compound is an amine, attempt to form a salt by adding a suitable acid. |
| Compound dissolves upon heating but crashes out upon cooling. | The solution is supersaturated at room temperature. | Use a co-solvent system to increase room temperature solubility. Maintain a slightly elevated temperature during the experiment if possible. |
| The compound appears to be reacting with the solvent. | Some amines can react with certain solvents, for example, primary amines can react with ketones like acetone.[2] | Choose an inert solvent. Refer to chemical compatibility charts. |
| Solubility is inconsistent between batches. | The crystalline form (polymorph) or purity of the compound may vary. | Characterize the solid-state properties of each batch (e.g., by melting point or XRPD). Ensure consistent purification and drying procedures. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of your this compound derivative into several small, labeled vials.
-
Solvent Addition: To each vial, add a different solvent from a pre-selected panel (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, ethanol, methanol, water, DMSO). Start with a small volume, for example, 0.1 mL.
-
Observation at Room Temperature: Vigorously vortex each vial for 30-60 seconds. Observe if the solid dissolves completely.
-
Heating: If the compound is not soluble at room temperature, gently heat the vial in a water bath or on a heating block (do not exceed the boiling point of the solvent). Observe for dissolution.
-
Cooling: If the compound dissolved upon heating, allow it to cool to room temperature and observe if precipitation occurs.
-
Documentation: Record your observations in a table, noting whether the compound is insoluble, partially soluble, or fully soluble in each solvent at room and elevated temperatures.
Protocol 2: Improving Solubility with Co-solvents
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Initial Dissolution Attempt: Attempt to dissolve your compound in a solvent in which it is only partially soluble.
-
Co-solvent Addition: While stirring or vortexing, add a second solvent (the co-solvent) dropwise. A good strategy is to use a co-solvent that is miscible with the first solvent but has a different polarity. For example, if your compound is partially soluble in DCM, try adding methanol or acetonitrile as a co-solvent.
-
Observation: Continue adding the co-solvent until the compound fully dissolves.
-
Record Ratio: Note the approximate ratio of the two solvents required for complete dissolution. This ratio can be optimized for future experiments.
Protocol 3: Salt Formation for Enhanced Solubility
-
Dissolve the Amine: Dissolve your this compound derivative in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acid Addition: Slowly add a solution of an acid (e.g., 1M HCl in diethyl ether or a solution of acetic acid in the same solvent) to the stirred solution of the amine.
-
Precipitation of Salt: The corresponding ammonium salt will often precipitate from the solution.
-
Isolation: Isolate the salt by filtration, wash with the solvent, and dry under vacuum.
-
Solubility Test: Test the solubility of the resulting salt in polar solvents such as water, methanol, or ethanol, following the procedure in Protocol 1.
Data Presentation
Table 1: General Solubility of Pyrrole and Amine Moieties in Common Organic Solvents
| Solvent Class | Example Solvents | Polarity | Expected Solubility of Pyrrole Moiety | Expected Solubility of Amine Moiety (Free Base) |
| Non-polar Aliphatic | Hexane, Cyclohexane | Low | Moderate | Low |
| Non-polar Aromatic | Toluene, Benzene | Low | High | Moderate to High |
| Halogenated | Dichloromethane (DCM), Chloroform | Medium | High | Moderate to High |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | High | Moderate to High |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | High | Moderate (potential for reaction) |
| Esters | Ethyl Acetate | Medium-High | High | Moderate |
| Alcohols | Methanol, Ethanol, Isopropanol | High (Protic) | High | High (especially for lower molecular weight amines) |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (Aprotic) | High | High |
Note: This table provides a general guide based on the properties of the core functional groups. The actual solubility of a specific derivative will depend on its overall structure, including other substituents, molecular weight, and crystalline form.
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: "Like Dissolves Like" principle for the target molecule.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. biosynce.com [biosynce.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Novel (1-Methyl-1H-pyrrol-2-yl)methanamine Derivatives
This guide provides a detailed comparison of the spectroscopic characteristics of (1-Methyl-1H-pyrrol-2-yl)methanamine and its derivatives, offering insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data and detailed methodologies for key analytical techniques. Pyrrole and its derivatives are significant structural motifs in a vast array of pharmaceuticals and functional materials, making a thorough understanding of their spectroscopic behavior crucial for identification and characterization.[1][2] The pyrrole ring is a common structural skeleton in many marketed drugs and is a focus for the development of new bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]
Comparative Spectroscopic Data
The introduction of substituents to the this compound scaffold significantly influences its spectroscopic properties. The N-methylation, for instance, enhances lipophilicity and can alter biological activity, which is reflected in the spectral data.[6] The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses for the parent compound and related derivatives, providing a basis for comparison.
Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shift δ, ppm)
| Compound/Derivative Name | Pyrrole H-3/H-4/H-5 | Methylene (-CH₂-) | N-Methyl (-NCH₃) | Other Significant Protons | Solvent |
| (1H-Pyrrol-2-yl)methanamine | 6.20–7.30 (m)[6] | 3.53–3.65[6] | - | 8.1 (br s, 1H, NH of pyrrole)[7] | CDCl₃ |
| This compound | ~6.10–6.30[6] | ~3.60 | ~3.50 | - | CDCl₃ |
| (1-methyl-3-phenyl-1H-pyrrol-2-yl)methanamine | ~6.10–6.30 | ~3.60 | ~3.50 | 7.26-7.34 (m, Phenyl H)[6] | CDCl₃ |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 5.98 (s, 2H)[8] | - | - | 2.13 (s, 6H, CH₃), 4.17 (br s, 2H, NH₂)[8] | CDCl₃ |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shift δ, ppm)
| Compound/Derivative Name | Pyrrole C-2 | Pyrrole C-3/C-4/C-5 | Methylene (-CH₂-) | N-Methyl (-NCH₃) | Other Significant Carbons | Solvent |
| (1H-Pyrrol-2-yl)methanamine | ~137.2[6] | ~105-118 | ~45.0 | - | - | CDCl₃ |
| This compound | ~135 | ~106-125 | ~44.0 | ~34.0 | - | CDCl₃ |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 129.5 (C-CH₃)[8] | 108.8 (CH)[8] | - | - | 12.1 (CH₃), 153.1 (C-N), 144.5 (C-N)[8] | CDCl₃ |
Table 3: Comparative IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound/Derivative Name | N-H Stretch (Pyrrole) | N-H Stretch (Amine) | C-H Stretch | C=C Stretch (Pyrrole) |
| Generic Pyrrole Derivatives | 3182–3272[4] | 3409-3211 (for NH₂)[8] | 3101-2853[9] | 1615-1466[9] |
| 3,5-dimethyl-N²,N⁴-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | 3350[10] | - (Amide NH at 3350) | - | - |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound/Derivative Name | Molecular Weight ( g/mol ) | Ionization Method | Key Fragment/Ion Peak [M+H]⁺ |
| (1H-Pyrrol-2-yl)methanamine | 96.13[6] | ESI | 97.076 |
| This compound | 110.16 | ESI | 111.092 |
| 3,5-dimethyl-N²,N⁴-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | 499.62 | EI | 499.82 (M⁺)[10] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 178.19 | ESI-TOF | 179.0927[8] |
Experimental Protocols and Methodologies
Reproducible and accurate spectroscopic analysis relies on detailed and consistent methodologies.[1] The following protocols are representative for the characterization of novel this compound derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a fundamental technique for elucidating molecular structure.[6]
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). The choice of solvent can influence chemical shifts.[6]
-
Instrumentation : Analyses are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[11][12]
-
Data Acquisition :
-
¹H NMR : Acquire proton spectra to determine the number of different types of protons and their connectivity. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[11]
-
¹³C NMR : Acquire carbon spectra, often using proton-decoupling techniques, to identify the number of non-equivalent carbons and their chemical environment.
-
-
Data Analysis : Analyze chemical shifts, coupling constants (J-values), and integration to determine the precise structure of the derivative.
2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation : Samples can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or directly if liquid.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrophotometer is commonly used.[9]
-
Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C) to confirm the presence of key structural features.[4]
2.3 Mass Spectrometry (MS) MS is essential for determining the molecular weight and elemental composition of a compound.[6]
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[1]
-
Instrumentation : Common configurations include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile molecules.[1]
-
Ionization Techniques :
-
Electron Ionization (EI) : A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" mass spectrum useful for structural elucidation.[1]
-
Electrospray Ionization (ESI) : A soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺), allowing for accurate molecular weight determination.[1][6]
-
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The fragmentation pattern provides valuable information about the compound's structure.[1]
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow, the logical relationship between analytical techniques, and a relevant biological pathway for this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 7. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. cibtech.org [cibtech.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallographic Data of (1-Methyl-1H-pyrrol-2-yl)methanamine Analogues and Their Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallographic data for compounds structurally related to (1-Methyl-1H-pyrrol-2-yl)methanamine. Due to the limited availability of public crystallographic data for this compound and its direct complexes, this guide utilizes data from close structural analogues to provide valuable insights into their solid-state structures and coordination chemistry. The information presented herein is intended to support research and development in medicinal chemistry, materials science, and coordination chemistry by offering a comparative framework for understanding the structural properties of this class of compounds.
I. Comparative Crystallographic Data of this compound Analogues
While the crystal structure of this compound is not publicly available, we can gain significant understanding by examining its close analogues. This section compares the crystallographic data of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the unmethylated parent structure, and 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, which features the core 1-methyl-1H-pyrrol group.
Table 1: Crystallographic Data for this compound Analogues
| Parameter | 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole[1][2] | 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile[3] |
| Formula | C₉H₁₀N₂ | C₉H₇N₃ |
| Molecular Weight | 146.19 | 157.18 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁ | P-1 |
| a (Å) | 6.048 (3) | 3.8754 (2) |
| b (Å) | 7.312 (4) | 8.7795 (5) |
| c (Å) | 9.024 (5) | 12.1773 (7) |
| α (°) | 90 | 97.517 (5) |
| β (°) | 100.78 (1) | 90.962 (5) |
| γ (°) | 90 | 98.689 (5) |
| Volume (ų) | 392.0 (4) | 405.76 (4) |
| Z | 2 | 2 |
| Temperature (K) | 153 | 100 |
| R-factor | 0.057 | 0.045 |
II. Experimental Protocols
The following section details the experimental procedures for the synthesis and crystallization of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, providing a representative protocol for obtaining single crystals of this class of compounds.
Synthesis and Crystallization of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole [1]
-
Synthesis: A solution of paraformaldehyde (0.9 g, 29.97 mmol) in pyrrole (110 ml, 1.58 mol) with InCl₃ (0.3 g, 1.42 mmol) was stirred for 1 hour at 70 °C under a nitrogen atmosphere. After the addition of NaOH (5 pellets), the reaction solution was stirred for an additional hour at room temperature. The mixture was then concentrated under vacuum (20 mmHg) at 70 °C. To the resulting mixture, 1 N NaOH solution (100 ml) and ethyl acetate (100 ml) were added. The organic layer was separated, dried with Na₂SO₄, and distilled to yield the product as a dark brown syrup.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained in the form of long needles from the pyrrole-rich distillate after being stored.
III. Comparative Crystallographic Data of Pyrrole-Based Schiff Base Complexes
This compound and its analogues are valuable ligands in coordination chemistry, often forming complexes with various transition metals. This section provides a comparative overview of the crystallographic data for representative metal complexes of Schiff bases derived from pyrrole derivatives.
Table 2: Crystallographic Data for Metal Complexes of Pyrrole-Based Ligands
| Parameter | Nickel(II) Complex[2] | Cobalt(II) Complex | Copper(II) Complex |
| Ligand | N,N'-bis(pyrrol-2-ylmethylene)propane-1,3-diamine | bis(N-tert-butylpyrrole-2-carboxaldimino) | Schiff base from 2-hydroxy-1-naphthaldehyde and pyrrole derivative |
| Formula | [Ni(C₁₃H₁₆N₄)] | C₁₈H₂₆CoN₄ | Varies with ligand |
| Crystal System | Monoclinic | Orthorhombic | Varies |
| Space Group | P2₁/c | Pbcn | Varies |
| a (Å) | 7.989(7) | 17.20 (2) | Varies |
| b (Å) | 17.406(14) | 7.18 (1) | Varies |
| c (Å) | 9.193(5) | 15.23 (2) | Varies |
| β (°) | 100.39(6) | 90 | Varies |
| Coordination Geometry | Distorted Square Planar | Tetrahedral | Generally Square Planar |
IV. Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the crystallographic analysis of the title compound and its analogues.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Structural relationships between the target compound and its analogues.
References
Comparative Biological Activity of (1-Methyl-1H-pyrrol-2-yl)methanamine and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of (1-Methyl-1H-pyrrol-2-yl)methanamine and its structurally related analogs. The focus is on key therapeutic areas where these compounds have shown significant potential, including monoamine oxidase (MAO) inhibition, gastric acid suppression, and neuroprotection. The information presented is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview supported by experimental data.
Overview of Biological Activities
This compound serves as a versatile scaffold in medicinal chemistry. While the parent compound is a foundational structure, its derivatives exhibit a wide range of pharmacological activities. This guide will focus on three primary areas of investigation where analogs have demonstrated significant biological effects. The N-methylation on the pyrrole ring is a key modification that enhances lipophilicity and can significantly alter the biological activity of the resulting analogs.[1]
Monoamine Oxidase (MAO) Inhibition
Several analogs of this compound have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders.
Comparative Inhibitory Activity against MAO-A and MAO-B
| Compound/Analog | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) | Reference |
| N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine | MAO-A | - | - | 12500 | [2] |
| 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one | MAO-A | 0.162 | 0.1221 | 0.002 | |
| 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones (N1-methyl derivatives) | MAO-A | - | 0.004 - 0.087 | >11,111 - 41 | |
| N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine | MAO-B | - | - | 0.0057 | [2] |
Mechanism of MAO Inhibition
MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This mechanism is particularly relevant for the therapeutic effects of antidepressants.
References
Validating the Structure of Synthesized (1-Methyl-1H-pyrrol-2-yl)methanamine Derivatives: A Comparative Guide to HRMS and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) for the validation of (1-Methyl-1H-pyrrol-2-yl)methanamine derivatives, benchmarked against other common analytical techniques. Detailed experimental protocols and supporting data are provided to aid in methodological selection and implementation.
The synthesis of novel derivatives of this compound is of significant interest in medicinal chemistry, as these scaffolds are explored for their potential as therapeutic agents. Following synthesis, rigorous structural characterization is imperative to ensure the identity and purity of the target molecule before proceeding with further biological evaluation. High-Resolution Mass Spectrometry (HRMS) has emerged as a primary tool for this purpose, offering exceptional accuracy in mass measurement.
High-Resolution Mass Spectrometry: A Powerful Tool for Elemental Composition
HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy.[1] This allows for the determination of the elemental formula of a synthesized compound, a crucial piece of evidence in its structural validation. The high accuracy, typically within 5 parts per million (ppm), significantly narrows down the possible molecular formulas for a given mass.[2][3]
Comparison of Structural Validation Techniques
While HRMS is invaluable for determining the elemental composition, it is often used in conjunction with other analytical methods to provide a complete structural picture. The following table compares HRMS with other common techniques used in the structural elucidation of organic molecules.
| Technique | Information Provided | Typical Performance | Sample Requirements | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Formula, Molecular Weight | Mass Accuracy: < 5 ppm; Resolution: > 10,000 FWHM | Pure sample in a volatile solvent (e.g., methanol, acetonitrile) | High sensitivity, requires very small sample amounts, provides unambiguous elemental composition.[1][2] | Does not provide information on connectivity or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), Stereochemistry | Resolution: Hz (chemical shift dispersion) | Pure sample in a deuterated solvent (~1-5 mg) | Provides detailed information on the carbon-hydrogen framework and the relative orientation of atoms.[4][5] | Lower sensitivity than MS, requires larger sample amounts, can have overlapping signals in complex molecules. |
| X-Ray Crystallography | Absolute 3D structure, Stereochemistry, Crystal packing | Resolution: Ångströms (Å) | Single, high-quality crystal | Provides the definitive 3D structure of a molecule.[4][5][6] | Growing suitable crystals can be a significant bottleneck; the solid-state structure may not represent the solution conformation.[4] |
| Infrared (IR) Spectroscopy | Presence of functional groups | Wavenumber (cm⁻¹) | Solid or liquid sample | Quick and simple method to identify key functional groups (e.g., N-H, C=O). | Provides limited information on the overall molecular structure. |
| Low-Resolution Mass Spectrometry (LRMS) | Molecular Weight (nominal mass) | Mass Accuracy: within 1 amu | Pure sample in a volatile solvent | Provides nominal mass for initial confirmation.[7] | Cannot distinguish between molecules with the same nominal mass but different elemental formulas.[7] |
Experimental Protocol: HRMS Analysis of a this compound Derivative
This protocol outlines the steps for analyzing a synthesized this compound derivative using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Sample Preparation
-
Ensure Sample Purity: The sample should be purified by chromatography (e.g., flash chromatography or HPLC) to remove any starting materials, reagents, or byproducts. Purity should be confirmed by a preliminary technique like TLC or low-resolution MS.[3]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of a high-purity, volatile solvent such as methanol, acetonitrile, or water to create a 1 mg/mL stock solution.[8]
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent to prepare a 10 µg/mL working solution.[8]
-
Acidification (for positive ion mode): For amine-containing compounds, which readily protonate, add 0.1% formic acid to the working solution to enhance ionization in positive ion mode.[3][9]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[8]
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial.
Instrument Setup and Calibration
-
Ionization Mode: Select Electrospray Ionization (ESI) in positive ion mode for the analysis of the amine derivative.
-
Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Calibration: Calibrate the instrument using a standard calibration solution appropriate for the mass range of interest. This can be done via external calibration before the sample run or by using an internal calibrant (lock mass) during the run to ensure high mass accuracy.[7]
-
Acquisition Parameters:
-
Mass Range: Set a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.
-
Scan Rate: A typical scan rate is 1-2 Hz.
-
Source Conditions: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and robust signal for a tuning compound.
-
Data Acquisition and Analysis
-
Inject the Sample: Inject the prepared sample solution into the HRMS instrument.
-
Acquire Data: Acquire the full scan mass spectrum.
-
Data Processing:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Determine the accurate m/z of this peak.
-
Use the instrument's software to calculate the elemental formula based on the accurate mass.
-
Calculate the mass error in ppm using the following formula: ppm error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6[10][11]
-
-
Validation: A mass error of less than 5 ppm provides high confidence in the proposed elemental formula.[2]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative, emphasizing the central role of HRMS.
Caption: Workflow for the structural validation of synthesized compounds.
By integrating the high accuracy of HRMS with the detailed structural insights from NMR and other spectroscopic techniques, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their chemical entities for subsequent stages of drug discovery and development.
References
- 1. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 2. algimed.com [algimed.com]
- 3. utoledo.edu [utoledo.edu]
- 4. people.bu.edu [people.bu.edu]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. What does ppm mean in mass spectrometry? | AAT Bioquest [aatbio.com]
Comparative Analysis of (1-Methyl-1H-pyrrol-2-yl)methanamine-Based SERT Inhibitors: An In Vitro and In Vivo Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel serotonin transporter (SERT) inhibitors based on a (1-Methyl-1H-pyrrol-2-yl)methanamine scaffold. The performance of these compounds is evaluated against the well-established selective serotonin reuptake inhibitor (SSRI), sertraline, through in vitro and in vivo experimental data. This document is intended to inform researchers in the fields of neuroscience and drug discovery about the potential of this chemical series as a foundation for new antidepressant therapies.
Introduction to SERT and Investigated Compounds
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Dysregulation of this process is implicated in various psychiatric disorders, including depression and anxiety. Consequently, SERT is a primary target for many antidepressant medications.
This guide focuses on a series of synthesized compounds, specifically 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines. Within this series, the compound SA-5 (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) was identified as a lead candidate. Its performance is compared to its parent compound, BM212 , and the widely prescribed SSRI, sertraline .[1]
In Vitro Comparison: SERT Inhibition
The primary in vitro evaluation of the synthesized compounds was their ability to inhibit serotonin reuptake. A platelet model was utilized for this assessment, as platelets express SERT and provide a reliable system for screening potential inhibitors.[1]
Quantitative Data Summary
| Compound | Concentration Tested | Serotonin Uptake Inhibition (Absorbance) | Relative Potency |
| Sertraline (Standard) | Not specified | 0.22 | High |
| SA-5 | Not specified | 0.22 | High (Comparable to Sertraline) |
| BM212 | Not specified | 0.671 | Weak |
Lower absorbance values indicate greater inhibition of serotonin uptake.[1]
In Vivo Comparison: Antidepressant Activity
The in vivo antidepressant potential of the lead compound, SA-5, was evaluated using the unpredictable chronic mild stress (UCMS) protocol in a mouse model of depression. This model induces a depressive-like state in animals, and the reversal of these behaviors by a test compound is indicative of antidepressant efficacy.[1]
Quantitative Data Summary
| Treatment Group | Dose | Behavioral Impact | Statistical Significance |
| Sertraline (Standard) | Not specified | Statistically significant improvement | Yes |
| SA-5 | 20 mg/kg | Statistically significant improvement | Yes |
| BM212 | Not specified | Not reported as significant | - |
Behavioral impact was assessed through various tests within the UCMS protocol.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used in the evaluation of these SERT inhibitors.
In Vitro: Serotonin Reuptake Inhibition Assay (Platelet Model)
This assay measures the ability of a compound to block the uptake of serotonin into platelets.
-
Platelet Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers and centrifuged at a low speed to separate the PRP.
-
Incubation: Platelets are incubated with the test compounds (SA-5, BM212) or the standard drug (sertraline) at a specific concentration.
-
Serotonin Addition: A known concentration of serotonin (e.g., 50 ng/mL to 200 ng/mL) is added to the mixture.[1]
-
Uptake and Lysis: The platelets are allowed to take up the serotonin. Subsequently, the platelets are lysed to release the intracellular contents.
-
Quantification: The amount of serotonin taken up by the platelets is quantified using a spectrophotometric method (e.g., measuring absorbance). A decrease in intracellular serotonin in the presence of the test compound, as compared to a control group, indicates SERT inhibition.[1]
In Vivo: Unpredictable Chronic Mild Stress (UCMS) Model
This is a widely used animal model to induce a state of anhedonia and behavioral despair, which are core symptoms of depression.
-
Induction Phase: Mice are subjected to a series of mild and unpredictable stressors over several weeks. These stressors can include cage tilt, wet bedding, light/dark cycle reversal, and social isolation.
-
Treatment Phase: Following the stress induction period, animals are divided into groups and treated with the vehicle, the standard drug (sertraline), or the test compound (SA-5) at a specified dose (e.g., 20 mg/kg).[1]
-
Behavioral Testing: A battery of behavioral tests is conducted to assess depressive-like behaviors. These may include:
-
Sucrose Preference Test: To measure anhedonia (reduced interest in rewarding stimuli).
-
Forced Swim Test: To assess behavioral despair.
-
Tail Suspension Test: Another measure of behavioral despair.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Data Analysis: The behavioral parameters are quantified and statistically analyzed to compare the effects of the different treatments. A significant reversal of the stress-induced behavioral deficits by a compound suggests antidepressant-like activity.[1]
Visualized Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Mechanism of SERT Inhibition.
Caption: In Vitro SERT Inhibition Assay Workflow.
Caption: In Vivo Antidepressant Activity Workflow.
Conclusion
The investigated this compound-based compound, SA-5, demonstrates significant potential as a SERT inhibitor. In vitro data indicate that its potency in inhibiting serotonin reuptake is comparable to that of sertraline.[1] Furthermore, in vivo studies using a mouse model of depression show that SA-5 exhibits antidepressant-like effects at a 20 mg/kg dose.[1] These findings suggest that this chemical scaffold is a promising starting point for the development of novel antidepressant therapeutics. Further studies are warranted to explore the selectivity, pharmacokinetic profile, and safety of this compound series.
References
Structure-Activity Relationship of (1-Methyl-1H-pyrrol-2-yl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (1-Methyl-1H-pyrrol-2-yl)methanamine scaffold is a versatile pharmacophore that has been explored for its potential in targeting various biological entities, leading to the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their activity as serotonin transporter (SERT) inhibitors and monoamine oxidase A (MAO-A) inhibitors. Experimental data and detailed protocols are presented to support the findings.
Targeting the Serotonin Transporter (SERT)
Derivatives of the this compound core have been investigated as potential SERT inhibitors, which are crucial for the treatment of mood disorders like depression.[1] The core structure shares pharmacophoric similarities with the established antidepressant drug, sertraline.
A study focused on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, close analogs of the core topic, revealed key insights into their SERT inhibitory activity. The in vitro 5-HT reuptake inhibition was assessed using a platelet model, with results compared to sertraline.
Table 1: In Vitro 5-HT Reuptake Inhibition of Diarylpyrrole-N-methylmethanamine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | 5-HT Uptake Inhibition (Absorbance) |
| Sertraline | - | - | 0.22 |
| SA-5 | Cl | Cl | 0.22 |
| BM212 | H | H | 0.671 |
Data sourced from a study on diarylpyrrolemethylamines, where lower absorbance indicates higher inhibition.[2]
The data indicates that the presence of 4-chlorophenyl substituents on both the 1- and 5-positions of the pyrrole ring (compound SA-5) results in serotonin uptake inhibition comparable to that of sertraline.[2] This highlights the importance of these aryl substitutions for potent SERT inhibitory activity. The unsubstituted parent compound, BM212, showed significantly weaker activity.[2]
Further in vivo studies using an unpredictable chronic mild stress (UCMS) protocol in mice demonstrated that compound SA-5, at a dose of 20 mg/kg, had a statistically significant positive impact on the behavior of depressed animals, comparable to the effects of sertraline.[2]
Monoamine Oxidase A (MAO-A) Inhibition
The pyrrole moiety has also been incorporated into structures designed to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A can lead to an increase in these neurotransmitters, making it a valid strategy for antidepressant therapy.
For instance, in a series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, the nature of the alkyl group on the pyrrole nitrogen (N1) was found to be a key determinant of anti-MAO-A activity. Generally, bulkier alkyl groups at the N1 position led to decreased activity. The N1-methyl derivatives were among the most potent and selective compounds.
Experimental Protocols
Serotonin Transporter (SERT) Inhibition Assay (Radioligand Binding)
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for SERT.
Materials:
-
Cell membranes prepared from cells expressing human SERT.
-
[³H]Paroxetine or another suitable radioligand.
-
Test compounds and a reference inhibitor (e.g., Sert-IN-2, Fluoxetine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds and the reference inhibitor in assay buffer. Dilute the radioligand to a final concentration at or below its Kd.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled SERT inhibitor.
-
Test Compound: Membrane preparation, radioligand, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.[3]
Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric method to determine the IC50 of a test compound for MAO-A.
Materials:
-
Human recombinant MAO-A enzyme.
-
Substrate (e.g., p-Tyramine or kynuramine).
-
Test compound and a known MAO-A inhibitor (e.g., Clorgyline).
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: Add the test compound dilutions to the wells of the 96-well plate. Include controls for no enzyme, no inhibitor (vehicle), and a positive control with the known inhibitor.
-
Pre-incubation (for irreversible inhibitors): Pre-incubate the plate with the MAO-A enzyme and test compounds for a specific time (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Add the substrate and fluorescent probe/HRP mixture to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1][4]
Visualizations
Caption: Workflow for SERT Inhibition Assay.
Caption: MAO-A Signaling and Inhibition Pathway.
References
A Head-to-Head Comparison of (1-Methyl-1H-pyrrol-2-yl)methanamine with other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Guide
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive, head-to-head comparison of (1-Methyl-1H-pyrrol-2-yl)methanamine with other commonly employed heterocyclic scaffolds in drug design. The following sections present a detailed analysis supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways to aid in informed decision-making during the drug discovery process.
Physicochemical Properties: A Comparative Analysis
The subtle structural variations among heterocyclic scaffolds can lead to significant differences in their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The N-methylation of (1H-pyrrol-2-yl)methanamine to this compound, for instance, enhances its lipophilicity.[2] The table below summarizes key physicochemical parameters for the selected scaffolds.
| Scaffold | Structure | Molecular Weight ( g/mol ) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | pKa (Conjugate Acid) |
| This compound | 110.16[3] | -0.4[3] | 1[3] | 2[3] | ~9.5 (predicted) | |
| Pyrrolidine | 71.12 | 0.46 | 1 | 1 | 11.27 | |
| Piperidine | 85.15 | 0.84 | 1 | 1 | 11.22 | |
| Piperazine | 86.14[4] | -1.1[4] | 2[4] | 2[4] | 9.73, 5.35[5] | |
| Morpholine | 87.12 | -0.85 | 1 | 2 | 8.36 | |
| Thiophene | 84.14 | 1.81 | 0 | 0 | - | |
| Furan | 68.07[6] | 1.3 | 0 | 1 | - | |
| Pyridine | 79.1 | 0.65 | 0 | 1 | 5.25 |
Biological Activity: Focus on Serotonin Transporter (SERT) Inhibition
Derivatives of this compound have been investigated as potential inhibitors of the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders.[2] To provide a quantitative comparison, we will examine the SERT inhibitory activity of representative compounds containing each scaffold.
| Scaffold | Representative Compound | Target | Assay | Activity (IC₅₀/Kᵢ) |
| Pyrrole Derivative | 1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine | SERT | 5-HT Uptake Inhibition (Platelet Model) | Comparable to Sertraline[7] |
| Pyrrolidine | - | - | - | - |
| Piperidine | Paroxetine | SERT | Radioligand Binding | Kᵢ = 0.1 nM |
| Piperazine | - | - | - | - |
| Morpholine | - | - | - | - |
| Thiophene | Duloxetine | SERT/NET | Radioligand Binding | SERT Kᵢ = 0.8 nM |
| Furan | - | - | - | - |
| Pyridine | - | - | - | - |
ADME Profile: A Comparative Overview
The ADME properties of a drug candidate are crucial for its clinical success. The following table provides a qualitative and, where available, quantitative comparison of the expected ADME profiles of the different heterocyclic scaffolds.
| Scaffold | Permeability (Caco-2) | Metabolic Stability (Liver Microsomes) | hERG Inhibition | General ADME Considerations |
| This compound | Expected to be CNS penetrant | Potential for N-demethylation and ring oxidation | To be determined | N-methylation increases lipophilicity, potentially improving BBB penetration.[2] |
| Pyrrolidine | Generally good | Can be susceptible to oxidation adjacent to the nitrogen | Low to moderate risk | The 3D structure can improve solubility and reduce plasma protein binding. |
| Piperidine | Generally good | Can be susceptible to oxidation adjacent to the nitrogen | Variable, substituent-dependent | Often used to improve metabolic stability and reduce toxicity.[8] |
| Piperazine | Generally good | N-dealkylation is a common metabolic pathway | Can be a liability, substituent-dependent | Often improves aqueous solubility and oral bioavailability. |
| Morpholine | Good, often used for CNS drugs | Generally stable | Low to moderate risk | The oxygen atom can improve solubility and reduce basicity compared to piperidine. |
| Thiophene | Good | Can be oxidized to reactive metabolites | Low risk | Often used as a bioisostere for a phenyl ring to improve metabolic stability. |
| Furan | Good | Can be oxidized to reactive metabolites, potentially leading to toxicity[9] | Low risk | Can act as a bioisostere for a phenyl ring, potentially improving solubility.[10] |
| Pyridine | Generally good | Ring oxidation is a common metabolic pathway | Can be a liability, substituent-dependent | The nitrogen atom can be used to modulate solubility and basicity. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of results. Below are standardized protocols for assays relevant to the comparison of these heterocyclic scaffolds.
Physicochemical Property Determination
Protocol 1: Determination of pKa via Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).
-
Titration: Titrate the solution with a standardized solution of HCl or NaOH.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Protocol 2: Determination of logP via Shake-Flask Method
-
System Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro ADME Assays
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports for 21 days to allow for differentiation into a polarized monolayer.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: Collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A)/Papp(A-B)) indicates the potential for active efflux.[12]
Protocol 4: Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and buffer.[13]
-
Compound Addition: Add the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the concentration of the parent compound in the supernatant by LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
Protocol 5: hERG Inhibition Assay using Automated Patch Clamp
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply the test compound at various concentrations to the cells.
-
Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system. A specific voltage protocol is used to elicit the characteristic tail current.[15]
-
Data Analysis: Calculate the percentage of current inhibition at each concentration.
-
IC₅₀ Determination: Generate a concentration-response curve and calculate the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the hERG current.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion
The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of various factors. This compound and its parent pyrrole scaffold offer a versatile platform for engaging with biological targets, particularly in the realm of CNS disorders. Its physicochemical properties can be fine-tuned through substitution, and it serves as a valuable core for inhibitors of targets like SERT.
Compared to other saturated heterocycles like pyrrolidine and piperidine, the pyrrole moiety introduces aromaticity, which can influence binding interactions and metabolic pathways. Aromatic heterocycles such as thiophene, furan, and pyridine each present their own unique set of properties, with considerations for potential metabolic liabilities. Saturated nitrogenous heterocycles like piperazine and morpholine are often employed to enhance solubility and other pharmacokinetic parameters.
Ultimately, the optimal scaffold selection will depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This guide provides a foundational framework and data-driven insights to assist researchers in navigating these critical decisions in the pursuit of novel and effective therapeutics.
References
- 1. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]
- 3. This compound | C6H10N2 | CID 2776207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals | Special Issue : Novel Heterocyclic Compounds for Drug Discovery [mdpi.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mercell.com [mercell.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Comparative Guide to the Purity Assessment of Synthesized (1-Methyl-1H-pyrrol-2-yl)methanamine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The meticulous purity assessment of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of (1-Methyl-1H-pyrrol-2-yl)methanamine, a key building block in medicinal chemistry. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines the principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance based on experimental data for analogous compounds.
Introduction to the Analyte and Analytical Techniques
This compound is a primary amine containing a pyrrole moiety. Its accurate characterization and purity determination are essential. Potential impurities may arise from starting materials, by-products of the synthesis, or degradation products.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for non-volatile, polar, and thermally labile compounds. For primary amines, which often lack a strong UV chromophore and may exhibit poor retention on reversed-phase columns, derivatization is frequently employed to enhance detection and chromatographic performance.[1][2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds.[2] For primary amines like the target analyte, derivatization is often necessary to increase volatility and thermal stability, preventing peak tailing and improving separation.[5]
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC with derivatization and GC-MS with derivatization for the analysis of this compound. These values are extrapolated from validated methods for similar aromatic and primary amines.
| Parameter | HPLC with Pre-column Derivatization (e.g., with Dansyl Chloride) | GC-MS with Derivatization (e.g., with Acetic Anhydride) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Potential Impurities Detected | Starting materials (e.g., 1-methyl-2-cyanopyrrole), over-alkylated products, hydrolysis products. | Volatile impurities, residual solvents, by-products from starting materials. |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This protocol is based on established methods for the analysis of primary amines using derivatization to enhance UV or fluorescence detection.[1][6]
1. Instrumentation:
-
HPLC system with a UV or Fluorescence detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid
-
Dansyl chloride (derivatizing agent)
-
Sodium bicarbonate buffer (pH 9)
-
This compound reference standard
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Derivatization Procedure: To 100 µL of the standard or sample solution, add 200 µL of sodium bicarbonate buffer (pH 9) and 200 µL of dansyl chloride solution (1 mg/mL in acetone). Vortex and heat at 60°C for 30 minutes. After cooling, add 100 µL of a quenching reagent (e.g., a solution of a secondary amine like proline) to react with excess dansyl chloride. Dilute with the mobile phase to the final volume.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm for dansyl derivatives).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is adapted from established methods for the GC-MS analysis of amines after derivatization to increase their volatility.[2][5]
1. Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
2. Reagents:
-
Dichloromethane (GC grade)
-
Pyridine
-
Acetic anhydride (derivatizing agent)
-
This compound reference standard
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at 1 mg/mL in dichloromethane.
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
Derivatization Procedure: To 100 µL of the standard or sample solution, add 50 µL of pyridine and 100 µL of acetic anhydride. Cap the vial tightly and heat at 70°C for 1 hour. After cooling, the sample is ready for injection.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Method Selection and Workflow
The choice between HPLC and GC-MS depends on the specific requirements of the analysis. HPLC is generally preferred for its robustness in quantifying non-volatile impurities and its compatibility with a wider range of compounds without the need for high temperatures. GC-MS provides excellent separation for volatile impurities and offers definitive identification through mass spectral libraries.
Caption: Experimental workflow for the purity assessment of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound, with the necessity of a derivatization step to improve analytical performance. The choice of method should be guided by the specific analytical needs, such as the desired sensitivity, the nature of expected impurities, and the available instrumentation. For comprehensive purity profiling, the use of orthogonal techniques, such as employing both HPLC and GC-MS, is highly recommended to ensure a thorough characterization of the synthesized compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.cn]
- 5. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating computational docking studies with experimental bioactivity of (1-Methyl-1H-pyrrol-2-yl)methanamine compounds
A comparative analysis of computational docking studies and experimental bioactivity data for (1-Methyl-1H-pyrrol-2-yl)methanamine analogs reveals a promising, yet complex, relationship. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with insights into the predictive power of computational models for this class of compounds, focusing on their potential as enzyme inhibitors.
While a comprehensive dataset correlating docking scores and experimental bioactivity for a single, unified series of this compound compounds is not available in publicly accessible literature, this guide draws parallels from closely related 1-methyl-1H-pyrrol-2-yl derivatives investigated as inhibitors of Monoamine Oxidase (MAO) and other enzymes. By examining these analogs, we can extrapolate valuable trends and methodological considerations.
Performance Comparison: Docking Scores vs. Experimental Inhibition
The predictive accuracy of computational docking is a critical factor in modern drug discovery, enabling the rapid screening of virtual libraries and prioritization of candidates for synthesis and biological testing. The following tables summarize the correlation between in-silico docking scores and in-vitro bioactivity for various 1-methyl-1H-pyrrol-2-yl derivatives.
| Compound ID | Target Enzyme | Docking Score (Binding Energy, kcal/mol) | Experimental Bioactivity (IC50, µM) | Reference |
| Series 1: MAO-A Inhibitors | ||||
| Compound 6 | MAO-A | Not explicitly stated in abstract | 0.162 | [1] |
| Clorgyline (Reference) | MAO-A | Not explicitly stated in abstract | Not explicitly stated in abstract | [1] |
| Series 2: MAO-B Inhibitors | ||||
| Compound 5j | MAO-B | Not explicitly stated in abstract | 26% inhibition at 1 µM | [2] |
| Compound 5o | MAO-B | Not explicitly stated in abstract | 21% inhibition at 1 µM | [2] |
| Series 3: Acetylcholinesterase (AChE) Inhibitors | ||||
| Compound 5j | AChE | Not explicitly stated in abstract | Good potential at 10 µM | [2] |
| Compound 5m | AChE | Not explicitly stated in abstract | 58% inhibition at 10 µM | [2] |
| Donepezil (Reference) | AChE | Not explicitly stated in abstract | Not explicitly stated in abstract | [2] |
Note: Explicit docking scores were not available in the abstracts of the referenced papers. The tables highlight the compounds for which both in-silico and in-vitro data were generated.
Experimental and Computational Methodologies
A clear understanding of the underlying experimental and computational protocols is essential for interpreting the correlation between docking and bioactivity data.
Experimental Protocols
In-Vitro Enzyme Inhibition Assays (General Protocol)
A common method for determining the inhibitory potential of compounds is through in-vitro fluorometric or spectrophotometric assays.
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., human recombinant MAO-A/B or AChE) is prepared in a suitable buffer. A substrate that produces a fluorescent or colored product upon enzymatic reaction is also prepared.
-
Incubation: The synthesized compounds (inhibitors) at various concentrations are pre-incubated with the enzyme for a specific period to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The change in fluorescence or absorbance is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
For instance, in the study of MAO inhibitors, a fluorometric method was employed to screen the synthesized pyrrole derivatives for their inhibitory effects on MAO-A and MAO-B.[1] Kinetic studies, such as generating Lineweaver-Burk plots, can also be performed to determine the nature of the inhibition (e.g., competitive, non-competitive).[1]
Computational Docking Protocol (General Workflow)
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a protein target.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from a protein database (e.g., Protein Data Bank - PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the compounds are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Binding Site Definition: The active site of the enzyme is defined, often based on the location of a co-crystallized native ligand.
-
Docking Simulation: A docking algorithm is used to place the ligand in various orientations and conformations within the active site and to calculate a docking score, which represents the predicted binding affinity.
-
Analysis of Results: The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme.
In the evaluation of new pyrrole derivatives as MAO inhibitors, docking studies were performed using the human MAO-A crystal structure (PDB ID: 2Z5Y) to understand the interactions of the most potent compound in the active site.[1]
Visualizing the Drug Discovery and Signaling Pathway
To better illustrate the workflow and the biological context of these studies, the following diagrams were generated using Graphviz.
Conclusion
The correlation between computational docking studies and experimental bioactivity for this compound and its analogs presents a valuable tool in the early stages of drug discovery. While docking scores provide a useful filter for prioritizing compounds, they are not always perfectly predictive of in-vitro potency. Factors such as the accuracy of the scoring function, the flexibility of the protein and ligand, and the specific experimental conditions can influence the correlation. Nevertheless, when used in conjunction with medicinal chemistry expertise and as part of an iterative design-synthesize-test cycle, in-silico methods can significantly accelerate the identification of promising lead candidates. The studies on MAO and AChE inhibitors demonstrate that the 1-methyl-1H-pyrrol-2-yl scaffold is a viable starting point for the design of potent enzyme inhibitors, and that a combined in-silico and in-vitro approach is effective in optimizing their activity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
